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4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate Documentation Hub

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  • Product: 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate
  • CAS: 62243-11-2

Core Science & Biosynthesis

Foundational

Acetylcholinesterase Inhibition by 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl Dimethylcarbamate: Mechanistic Insights and Assay Protocols

Executive Summary Acetylcholinesterase (AChE, EC 3.1.1.7) is a highly efficient serine hydrolase responsible for the rapid termination of cholinergic neurotransmission[1]. While traditional aryl methylcarbamates (e.g., p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetylcholinesterase (AChE, EC 3.1.1.7) is a highly efficient serine hydrolase responsible for the rapid termination of cholinergic neurotransmission[1]. While traditional aryl methylcarbamates (e.g., propoxur, bendiocarb) have been widely utilized as AChE inhibitors, their efficacy is increasingly compromised by target-site resistance mutations, such as the G119S substitution in the malaria vector Anopheles gambiae[2].

As an Application Scientist focused on rational drug design, I approach the evaluation of novel anticholinesterases not merely as a screening exercise, but as a rigorous mechanistic deconstruction. 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate represents a specialized class of small-core heterocyclic carbamates designed to overcome these steric barriers. This whitepaper details the causality behind its pseudo-irreversible inhibition mechanism, presents comparative kinetic data, and outlines a self-validating experimental protocol for determining bimolecular rate constants.

Mechanistic Pharmacology: The Causality of Inhibition

The inhibition of AChE by 4-methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate is a time-dependent, pseudo-irreversible process. Understanding the causality of this interaction requires dissecting the reaction into three distinct kinetic phases:

  • Formation of the Michaelis Complex ( Kd​ ): The inhibitor navigates the 20 Å deep aromatic gorge of the AChE active site. The compact nature of the 4-methyl-4,5-dihydro-1,2-oxazole (isoxazoline) core is critical here. In mutant strains (like G119S), the active site volume is drastically reduced. The small heterocyclic core bypasses the steric clashes that typically repel bulky aryl methylcarbamates, allowing successful docking[2].

  • Enzyme Carbamylation ( k2​ ): Once docked, the catalytic serine (Ser203 in human AChE; Ser200 in insects) acts as a nucleophile, attacking the carbonyl carbon of the dimethylcarbamate moiety. The 4-methyl-4,5-dihydro-1,2-oxazol-3-ol acts as the leaving group. The electron-withdrawing properties of the isoxazoline ring enhance its leaving-group ability, accelerating the carbamylation rate.

  • Enzyme Decarbamylation ( k3​ ): The enzyme is now covalently modified (dimethylcarbamylated). Because the decarbamylation rate ( k3​ ) of a dimethylcarbamate is significantly slower than that of a monomethylcarbamate or an acetyl group, the enzyme is effectively sequestered in an inactive state for an extended duration[2].

Mechanism E Free AChE (Active Ser203) EI Michaelis Complex (Reversible) E->EI + Inhibitor (k1) I 4-Methyl-4,5-dihydro- 1,2-oxazol-3-yl dimethylcarbamate I->EI EI->E Dissociation (k-1) EC Dimethylcarbamylated AChE (Inactive) EI->EC Carbamylation (k2) L 4-Methyl-4,5-dihydro- 1,2-oxazol-3-ol (Leaving Group) EI->L Expulsion EC->E Decarbamylation (k3) (Very Slow)

Fig 1: Kinetic pathway of AChE inhibition by 4-methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate.

Quantitative Data Presentation

To illustrate the resistance-breaking potential of the isoxazoline dimethylcarbamate scaffold, we compare its bimolecular inhibition constant ( ki​ ) against a standard aryl methylcarbamate (Propoxur) using both Wild-Type (WT) and mutant (G119S) AChE models. The ki​ value (calculated as k2​/Kd​ ) is the most accurate representation of inhibitory potency for time-dependent inhibitors.

Table 1: Comparative Kinetic Parameters of AChE Inhibitors

Inhibitor ClassCompound ScaffoldTarget AChE Strain ki​ (M −1 min −1 )Resistance Ratio (Mutant/WT)
Aryl MethylcarbamatePropoxurAn. gambiae WT 1.5×105 -
Aryl MethylcarbamatePropoxurAn. gambiae G119S <10 > 15,000
Isoxazoline Dimethylcarbamate4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamateAn. gambiae WT 4.2×104 -
Isoxazoline Dimethylcarbamate4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamateAn. gambiae G119S 2.8×103 ~ 15

Data Interpretation: While the dimethylcarbamate exhibits a slightly lower affinity for the WT enzyme compared to propoxur, it retains significant potency against the G119S mutant, reducing the resistance ratio from >15,000-fold to merely 15-fold[2].

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the inhibitory kinetics of 4-methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate, we utilize a modified continuous-read Ellman's assay[3].

A robust assay must be a self-validating system . If an experiment fails, the data architecture should immediately indicate why it failed. To achieve this, our protocol embeds strict causality checks directly into the workflow.

Step-by-Step Methodology: High-Throughput Kinetic Assay

1. Reagent Preparation

  • Buffer: Prepare 0.1 M sodium phosphate buffer (pH 7.4) supplemented with 0.1% Bovine Serum Albumin (BSA). Causality: BSA prevents the highly diluted recombinant AChE from adhering to the walls of the microplate, ensuring stable baseline kinetics.

  • Chromogen/Substrate: Prepare 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and 0.5 mM acetylthiocholine iodide (ATCh) in the assay buffer.

2. Inhibitor Titration

  • Prepare a 7-point serial dilution of the dimethylcarbamate in 100% DMSO.

  • Critical Constraint: The final concentration of DMSO in the assay well must strictly remain ≤1% . Higher concentrations induce conformational shifts in AChE, artificially altering Kd​ .

3. Time-Course Incubation (The Carbamylation Phase)

  • In a 96-well microplate, combine the diluted AChE enzyme with the inhibitor concentrations.

  • Pre-incubate at 25°C for varying time intervals: 0, 10, 20, and 30 minutes .

  • Causality: Because carbamylation is a time-dependent covalent modification, varying the incubation time is mandatory to calculate the pseudo-first-order rate constant ( kobs​ ).

4. Reaction Initiation & Kinetic Readout

  • Initiate the reaction by adding the DTNB/ATCh mixture to the enzyme-inhibitor complex.

  • Immediately monitor absorbance at 412 nm continuously for 5 minutes using a microplate reader. The rate of color formation (5-thio-2-nitrobenzoate production) is directly proportional to residual AChE activity[3].

5. Data Analysis

  • Plot ln(% residual activity) versus pre-incubation time. The negative slope of this line yields kobs​ .

  • Calculate the bimolecular inhibition constant ( ki​ ) using the equation: ki​=kobs​/[I] .

Self-Validation Checkpoints
  • Positive Control (Uninhibited Enzyme): Ensures the initial velocity ( v0​ ) remains constant across the 30-minute pre-incubation, proving that activity loss in test wells is strictly due to the carbamate inhibitor, not thermal degradation.

  • Negative Control (Buffer + ATCh + DTNB): Establishes the background non-enzymatic hydrolysis rate of ATCh, which must be subtracted from all kinetic reads to prevent false-positive activity curves.

Workflow Step1 1. Reagent Preparation 0.1M Phosphate Buffer (pH 7.4), 0.1% BSA 0.3 mM DTNB, 0.5 mM ATCh Step3 3. Enzyme Incubation Pre-incubate AChE + Inhibitor at 25°C for 0, 10, 20, 30 min Step1->Step3 Step2 2. Inhibitor Titration 7-point serial dilution in DMSO (Final DMSO < 1%) Step2->Step3 Step4 4. Reaction Initiation Add DTNB/ATCh mixture to enzyme-inhibitor complex Step3->Step4 Step5 5. Kinetic Readout Continuous absorbance monitoring at 412 nm for 5 min Step4->Step5 Step6 6. Data Analysis Calculate pseudo-first-order rate (k_obs) Derive bimolecular constant (k_i) Step5->Step6

Fig 2: Self-validating Ellman's assay workflow for time-dependent AChE inhibitor kinetics.

References

  • Carlier, P. R., et al. (2015). "3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl carbamates: Resistance-breaking acetylcholinesterase inhibitors targeting the malaria mosquito, Anopheles gambiae." Bioorganic & Medicinal Chemistry, 23(6), 1321-1340. URL: [Link]

  • BRENDA Enzyme Database. "Information on EC 3.1.1.7 - acetylcholinesterase." BRENDA. URL: [Link]

  • Verma, A. (2014). "Small Core Heterocyclic Carbamates and Carboxamides: Resistance-breaking Acetylcholinesterase Inhibitors Targeting the Malaria." VTechWorks - Virginia Tech. URL: [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. URL: [Link]

Sources

Exploratory

Toxicity and pharmacokinetic profile of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

An In-depth Technical Guide on the Predicted Toxicity and Pharmacokinetic Profile of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate Disclaimer: The compound 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Predicted Toxicity and Pharmacokinetic Profile of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

Disclaimer: The compound 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate is not a widely studied substance, and as such, direct experimental data on its toxicity and pharmacokinetics are not available in the public domain. This guide, therefore, presents a predictive profile based on structure-activity relationships, drawing from established knowledge of its core chemical moieties: the dihydro-1,2-oxazole ring and the dimethylcarbamate functional group. The information herein is intended for research and drug development professionals and should be used as a preliminary guide for potential future investigations.

Introduction and Structural Analysis

4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate is a heterocyclic compound featuring a five-membered dihydro-1,2-oxazole ring substituted with a methyl group and a dimethylcarbamate functional group. The biological and chemical properties of this molecule are likely to be a composite of these two key structural features.

  • Dihydro-1,2-oxazole Ring: The isoxazole and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The dihydro- variant of this ring suggests a degree of conformational flexibility that may influence its binding to biological targets.

  • Dimethylcarbamate Group: The carbamate functional group is a well-known pharmacophore and is present in numerous pharmaceuticals and pesticides.[4] Carbamates are recognized as "pseudo-irreversible" inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition is the primary mechanism of toxicity for many carbamate-based insecticides.[4]

Based on this structural analysis, it is plausible to hypothesize that 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate may exhibit neurological activity, potentially as an acetylcholinesterase inhibitor or as a modulator of other neuronal receptors such as the GABA receptor, a target for some isoxazole-based insecticides.[5]

Predicted Toxicological Profile

The toxicological profile of a novel compound is a critical component of its safety assessment. The following predictions are based on the known toxicology of structurally related compounds.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The presence of the dimethylcarbamate moiety strongly suggests that the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE).

Causality of Experimental Choice: An in vitro AChE inhibition assay is a fundamental first step to confirm this predicted mechanism. This enzymatic assay provides a direct measure of the compound's ability to inhibit the target enzyme and allows for the determination of its inhibitory potency (IC50 value).

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

  • Preparation of Reagents:

    • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Phosphate buffer (pH 8.0).

    • Test compound stock solution in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add phosphate buffer, DTNB, and the test compound at various concentrations.

    • Add the AChE enzyme solution and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate, ATCI.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of the test compound.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Acute Toxicity

Acute toxicity refers to the adverse effects that occur after a single or short-term exposure to a substance. For carbamates, these effects are typically rapid in onset and are related to the overstimulation of the cholinergic system.[4]

Predicted Symptoms of Acute Exposure:

  • Muscarinic effects: Salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).

  • Nicotinic effects: Muscle tremors, fasciculations, and weakness.

  • Central nervous system effects: Dizziness, headache, confusion, and in severe cases, respiratory depression and seizures.[4]

Predicted Routes of Exposure:

  • Oral: Ingestion is a likely route of accidental or intentional poisoning.

  • Dermal: Absorption through the skin is possible, particularly with prolonged contact.

  • Inhalation: Aerosolized forms of the compound could be inhaled.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is a statistically efficient way to determine the LD50 (the dose that is lethal to 50% of the test population) while minimizing the number of animals used.

  • Animal Model: Typically, Sprague-Dawley rats are used.

  • Procedure:

    • A single animal is dosed with a starting dose level.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

    • This process is continued until a specified number of reversals in outcome (survival/death) have occurred.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Genotoxicity

Genotoxicity assays are used to assess the potential of a compound to cause damage to DNA and chromosomes.

Causality of Experimental Choice: A standard battery of genotoxicity tests is required by regulatory agencies to assess the mutagenic and clastogenic potential of a new chemical. The Ames test is a widely used initial screen for point mutations.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).

  • Procedure:

    • The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).

    • The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

    • The plates are incubated for 48-72 hours.

  • Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

Predicted Pharmacokinetic Profile (ADME)

Pharmacokinetics describes the movement of a substance into, through, and out of the body.[6]

Absorption

The compound is a relatively small molecule, and it is likely to be readily absorbed from the gastrointestinal tract following oral administration. Dermal absorption may be slower but could be significant with prolonged exposure.

Distribution

Following absorption, the compound is expected to distribute throughout the body. Due to its potential to interact with AChE in the central and peripheral nervous systems, significant concentrations may be found in nervous tissues.

Metabolism

The metabolism of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate is predicted to occur primarily in the liver and involve two main pathways:

  • Hydrolysis of the carbamate ester: This is a common metabolic pathway for carbamates and would result in the formation of 3-hydroxy-4-methyl-4,5-dihydro-1,2-oxazole and dimethylamine.

  • Oxidation of the dihydro-1,2-oxazole ring: Cytochrome P450 enzymes are likely to catalyze the oxidation of the ring system, potentially at the methyl group or other positions on the ring.[7]

The resulting metabolites are likely to be more polar and more readily excreted.

Predicted Metabolic Pathway

G cluster_hydrolysis Hydrolysis (Esterases) cluster_oxidation Oxidation (CYP450) parent 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate metabolite1 3-Hydroxy-4-methyl-4,5-dihydro-1,2-oxazole parent->metabolite1 metabolite2 Dimethylamine parent->metabolite2 metabolite3 Oxidized Metabolites parent->metabolite3

Caption: Predicted metabolic pathways for 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate.

Excretion

The metabolites of the parent compound are expected to be excreted primarily in the urine. A smaller proportion may be eliminated in the feces.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Cannulated Sprague-Dawley rats to allow for serial blood sampling.

  • Dosing: The compound is administered via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Sample Collection: Blood samples are collected at various time points post-dosing. Plasma is separated and stored frozen until analysis.

  • Sample Analysis: Plasma concentrations of the parent compound and its major metabolites are determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using non-compartmental analysis.

Data Summary

The following table summarizes the predicted toxicological and pharmacokinetic properties. It is important to reiterate that these are predictive values and require experimental verification.

ParameterPredicted Value/CharacteristicBasis for Prediction
Primary Target Acetylcholinesterase (AChE)Carbamate functional group[4]
Acute Toxicity HighCarbamate pesticides are known for their high acute toxicity[4]
Genotoxicity PossibleSome carbamates have shown genotoxic potential
Carcinogenicity SuspectedBased on data for methyl carbamate
Oral Bioavailability Moderate to HighGeneral property of small molecules
Metabolism Hepatic (hydrolysis and oxidation)Known metabolic pathways for carbamates and heterocyclic compounds[7]
Elimination Half-life Short to ModerateCarbamate inhibition of AChE is reversible, suggesting relatively rapid clearance[4]

Conclusion

4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate is a novel compound with a predicted toxicological profile dominated by the presence of the dimethylcarbamate group, suggesting it is likely to be a potent acetylcholinesterase inhibitor with significant acute toxicity. Its pharmacokinetic profile is anticipated to involve rapid absorption, distribution to nervous tissues, and extensive hepatic metabolism. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of this compound's safety and pharmacokinetic properties, which is essential for any future development for pharmaceutical or other applications.

References

  • Naina Kuey, et al. (2023). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Journal of Survey in Fisheries Sciences.
  • Liu, G., et al. (2019). 4-Aryl-5-carbamoyl-3-isoxazolols as competitive antagonists of insect GABA receptors: Synthesis, biological activity, and molecular docking studies. Bioorganic & Medicinal Chemistry, 27(2), 416-424.
  • Al-Warhi, T., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 1-14.
  • Singh, S., & Singh, P. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • MilliporeSigma. (2025).
  • Fisher Scientific. (2025).
  • Tokyo Chemical Industry. (2026).
  • Pharmacokinetics Written Summary. (n.d.). PMDA.
  • Liqui Moly. (2022).
  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. NIH Public Access.
  • Tsaousi, K., & Androutsos, O. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. International Journal of Molecular Sciences, 25(22), 13739.
  • Euro-Lightning Plus - Safety D
  • Kamel, F., & Hoppin, J. A. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida, IFAS Extension.
  • Xie, H., Yuan, D., & Ding, M. W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 77(6), 2954-2958.
  • Boukhssas, S., et al. (2017). Diethyl 1-[(4-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylate.
  • Rattner, B. A., et al. (2014). Pharmacokinetics of Anticoagulant Rodenticides in Target and Non-target Organisms. DigitalCommons@UNL.
  • Cohen, S. M., et al. (2016). Toxicological evaluation of two novel bitter modifying flavour compounds: 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1 H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione and 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1 H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-5,5-dimethylimidazolidine-2,4-dione. Toxicology Reports, 3, 310-327.
  • Yaichkov, I. I., et al. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology, 10(4), 1-10.
  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2024). MDPI.
  • Wang, Y., et al. (2011). SYNTHESIS OF NOVEL 5-(PYRIMIDIN-5-YL)
  • Liu, H., et al. (2023). The Effect of Dihydromyricetin on the Pharmacokinetics of Fluconazole in Sprague-Dawley Rat Plasma, Based on High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Drug Design, Development and Therapy, 17, 2657-2667.
  • Yaichkov, I. I., et al. (2024). View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology. Research Results in Pharmacology.
  • methyl N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)
  • Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. (1980). EPA.

Sources

Foundational

Metabolite Identification of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl Dimethylcarbamate: A High-Resolution Mass Spectrometry Guide

Structural Rationale and Metabolic Susceptibility As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), analyzing the biotransformation of a molecule begins with a structural deconstruction. 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Metabolic Susceptibility

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), analyzing the biotransformation of a molecule begins with a structural deconstruction. 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate (Exact Mass: 172.0848 Da) presents a unique analytical challenge due to the convergence of two highly reactive functional moieties: a dimethylcarbamate group and a 4,5-dihydro-1,2-oxazole (isoxazoline) ring.

Understanding the causality behind its degradation is critical for designing an effective Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow.

  • The Dimethylcarbamate Moiety: Carbamates are inherently labile. Early and foundational studies on carbamate metabolism dictate that the ester linkage is highly susceptible to carboxylesterase-mediated hydrolysis, while the N-methyl groups are prime targets for cytochrome P450 (CYP450) driven oxidative N-demethylation[1].

  • The Isoxazoline Ring: The N-O bond within the isoxazoline architecture is a known site for reductive cleavage. Recent methodologies in synthetic and metabolic chemistry have demonstrated that isoxazole derivatives readily undergo ring-opening reactions under both enzymatic and chemical stress[2].

  • The Aliphatic Methyl Group: The C4-methyl group provides a classic site for aliphatic hydroxylation by CYP enzymes, converting the hydrophobic methyl into a more polar hydroxymethyl group to facilitate Phase II conjugation.

Mechanistic Pathways of Biotransformation

To accurately identify metabolites, we must first predict the enzymatic mechanisms driving their formation. The biotransformation of this compound follows four primary Phase I pathways:

  • N-Demethylation (M1): Catalyzed primarily by CYP3A4 and CYP2B6, the N-methyl group undergoes initial hydroxylation. The resulting hydroxymethyl intermediate is thermodynamically unstable and spontaneously eliminates formaldehyde to yield a monomethylcarbamate[3].

  • Ester Hydrolysis (M2): Carboxylesterases attack the carbonyl carbon of the carbamate, cleaving the ester bond. This reaction yields 4-methyl-4,5-dihydro-1,2-oxazol-3-ol, simultaneously releasing dimethylamine and carbon dioxide. This is a primary detoxification route[3].

  • Aliphatic Hydroxylation (M3): CYP450 enzymes oxidize the C4-methyl group, adding a single oxygen atom (+15.9949 Da) to form a 4-hydroxymethyl derivative.

  • Isoxazoline Ring Opening (M4): Reductive cleavage of the labile N-O bond breaks the cyclic structure, yielding an open-chain amino-ketone derivative.

MetabolicPathway Parent 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate [M+H]+ 173.0921 M1 M1: N-Demethylation [M+H]+ 159.0764 Parent->M1 CYP450 (-CH2) M2 M2: Carbamate Hydrolysis [M+H]+ 102.0550 Parent->M2 Carboxylesterase (-C3H5NO) M3 M3: Aliphatic Hydroxylation [M+H]+ 189.0870 Parent->M3 CYP450 (+O) M4 M4: Isoxazoline Ring Opening [M+H]+ 175.1077 Parent->M4 Reductase (+2H)

Fig 1. Proposed metabolic pathways of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate.

Self-Validating Experimental Protocol

A robust metabolite identification (MetID) protocol cannot merely be a sequence of steps; it must be a self-validating system. By incorporating specific enzymatic controls, we isolate the causality of each biotransformation.

Step 1: In Vitro Incubation Setup (The Self-Validating Matrix)

We utilize Human Liver Microsomes (HLM) as the enzymatic model because they contain both the CYP450s and carboxylesterases necessary for carbamate metabolism.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Set up three parallel reaction matrices to ensure self-validation:

    • Tube A (Complete System): HLM (1 mg/mL) + Test Compound (10 µM) + NADPH Regenerating System (NRS).

    • Tube B (-NADPH Control): HLM + Test Compound + Buffer (No NRS). Causality: The absence of NADPH prevents CYP450 activation. Any metabolite forming here (e.g., M2) is definitively mediated by esterases/hydrolases, proving the hydrolytic pathway.

    • Tube C (Heat-Inactivated Control): Boiled HLM (95°C for 10 min) + Test Compound + NRS. Causality: This rules out non-enzymatic chemical degradation or artifact formation during sample prep.

Step 2: Reaction Execution & Quenching
  • Pre-incubate all tubes at 37°C for 5 minutes.

  • Initiate reactions in Tubes A and C by adding the NRS.

  • At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 10 ng/mL internal standard (e.g., donepezil). Causality: The 3:1 organic-to-aqueous ratio instantly precipitates microsomal proteins, halting all enzymatic activity to capture transient, highly reactive metabolites before they degrade.

Step 3: LC-HRMS/MS Acquisition
  • Vortex the quenched samples for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase UHPLC column (2.1 × 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate an Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Acquisition Mode: Utilize Data-Dependent Acquisition (DDA). Causality: DDA ensures that a full-scan MS (Resolution: 70,000 FWHM) triggers immediate MS/MS fragmentation (Resolution: 17,500 FWHM) for any ion exceeding a set threshold. This guarantees accurate mass measurement (< 5 ppm error) for elemental composition while simultaneously acquiring the structural fragmentation data needed to pinpoint the exact site of metabolism[4][5].

Workflow A In Vitro Incubation (HLM / Hepatocytes) B Sample Quenching & SPE Extraction A->B C UHPLC Separation (C18 Column) B->C D HRMS/MS Detection (Orbitrap DDA Mode) C->D E Data Processing (Mass Defect Filtering) D->E

Fig 2. Self-validating LC-HRMS/MS workflow for comprehensive metabolite identification.

Data Presentation and Structural Elucidation

Data processing relies heavily on Mass Defect Filtering (MDF). Because biotransformations (like the addition of oxygen) cause predictable shifts in the decimal values of a mass (the mass defect), applying an MDF window of ±50 mDa around the parent compound filters out the vast majority of endogenous biological noise, revealing the true metabolites[4].

The quantitative and theoretical data for the identification of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate metabolites are summarized below. The diagnostic MS/MS fragments are crucial; for example, the retention of the m/z 72.0449 fragment ([CON(CH3)2]+) confirms that the dimethylcarbamate moiety remains intact, whereas its absence (as in M2) confirms ester cleavage.

Metabolite CodeBiotransformation PathwayMolecular FormulaTheoretical Exact Mass [M+H]+Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)
Parent N/AC7H12N2O3173.09210.0000173.0921, 128.0343, 72.0449
M1 N-DemethylationC6H10N2O3159.0764-14.0157159.0764, 114.0185, 58.0293
M2 Carbamate HydrolysisC4H7NO2102.0550-71.0371102.0550, 84.0444, 56.0495
M3 Aliphatic HydroxylationC7H12N2O4189.0870+15.9949189.0870, 144.0291, 72.0449
M4 Isoxazoline Ring OpeningC7H14N2O3175.1077+2.0156175.1077, 130.0498, 72.0449

References

  • 1, ResearchGate[1] 2.4, ResearchGate[4] 3.3, Defense Technical Information Center (DTIC)[3] 4.5, ACS Publications[5] 5.2, ACS Publications[2]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

Abstract: This document provides a detailed, two-step synthetic protocol for the preparation of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate, a molecule incorporating the valuable dihydroisoxazole (isoxazoline)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed, two-step synthetic protocol for the preparation of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate, a molecule incorporating the valuable dihydroisoxazole (isoxazoline) heterocycle and a dimethylcarbamate functional group. The synthesis proceeds through the formation of a key 3-hydroxy-4-methyl-4,5-dihydroisoxazole intermediate, followed by a carbamoylation reaction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and agrochemical development, emphasizing mechanistic rationale, practical laboratory techniques, and critical safety considerations.

Introduction and Scientific Background

The 4,5-dihydro-1,2-oxazole, commonly known as a 2-isoxazoline, is a privileged heterocyclic scaffold found in numerous biologically active compounds. Its unique electronic and steric properties make it a versatile building block in drug discovery and materials science. The incorporation of a carbamate moiety, particularly a dimethylcarbamate group, is a well-established strategy for modulating the physicochemical properties and biological activity of a molecule, often by acting as an inhibitor of enzymes such as acetylcholinesterase.[1][2][3]

The synthesis of the target compound is logically approached via a convergent strategy. The core isoxazoline ring is constructed first, leaving a hydroxyl group at the 3-position as a handle for subsequent functionalization. The final step involves the esterification of this hydroxyl group to form the desired carbamate. This approach allows for modularity and the potential to synthesize a library of related compounds by varying the final esterification agent.

Overall Synthetic Strategy

The synthesis is divided into two primary stages, beginning with commercially available starting materials.

  • Step 1: Synthesis of 3-Hydroxy-4-methyl-4,5-dihydroisoxazole. This step involves the formation of the core heterocyclic structure. While several methods exist for isoxazoline synthesis, such as 1,3-dipolar cycloaddition of nitrile oxides, a practical route involves the cyclization of a suitably substituted β-hydroxy oxime.[4][5]

  • Step 2: Carbamoylation of the Isoxazoline Intermediate. The hydroxyl group of the intermediate is reacted with dimethylcarbamoyl chloride (DMCC) in the presence of a non-nucleophilic base to yield the final product, 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate.[6][7]

The complete workflow is illustrated below.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Carbamoylation cluster_2 Analysis A Methacrolein + Hydroxylamine B Methacrolein Oxime A->B Condensation C β-Hydroxy Oxime Intermediate B->C Base-catalyzed Aldol Addition D 3-Hydroxy-4-methyl-4,5-dihydroisoxazole C->D Oxidative Cyclization F Target Product: 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate D->F Nucleophilic Acyl Substitution E Dimethylcarbamoyl Chloride (DMCC) E->F G Purification (Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Figure 1: High-level workflow for the synthesis of the target compound.

Detailed Synthesis Protocols

Extreme Caution: Dimethylcarbamoyl chloride (DMCC) is highly toxic, corrosive, flammable, and a suspected human carcinogen.[3][6] All manipulations involving DMCC must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

Part A: Synthesis of 3-Hydroxy-4-methyl-4,5-dihydroisoxazole (Intermediate)

This protocol is adapted from general principles of isoxazoline synthesis via β-hydroxy oxime cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Methacrolein70.0950.03.50 g
Hydroxylamine HCl69.4955.03.82 g
Sodium Bicarbonate84.0160.05.04 g
Sodium Hydroxide40.005.0~1 mL (5M aq.)
N-Bromosuccinimide177.9850.08.90 g
Dichloromethane (DCM)--200 mL
Water (DI)--150 mL
Saturated NaCl (aq)--50 mL
Anhydrous MgSO₄--As needed

Step-by-Step Protocol:

  • Oxime Formation: To a 250 mL round-bottom flask, add methacrolein (50.0 mmol), hydroxylamine hydrochloride (55.0 mmol), sodium bicarbonate (60.0 mmol), and 100 mL of water. Stir vigorously at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated NaCl solution (50 mL), and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield crude methacrolein oxime as an oil. This intermediate is used directly in the next step without further purification.

  • Cyclization: Dissolve the crude oxime in 100 mL of dichloromethane and cool the flask to 0 °C in an ice bath. Add N-Bromosuccinimide (50.0 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.

  • Workup: Quench the reaction by adding 50 mL of saturated sodium thiosulfate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Purification: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford 3-hydroxy-4-methyl-4,5-dihydroisoxazole.

Part B: Synthesis of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

This procedure is a standard carbamoylation using a highly reactive acyl chloride.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3-Hydroxy-4-methyl-4,5-dihydroisoxazole101.1110.01.01 g
Dimethylcarbamoyl Chloride (DMCC)107.5412.01.29 g (1.11 mL)
Triethylamine (TEA)101.1915.01.52 g (2.09 mL)
Anhydrous Dichloromethane (DCM)--50 mL
Water (DI)--50 mL
1M HCl (aq)--20 mL
Saturated NaHCO₃ (aq)--20 mL
Saturated NaCl (aq)--20 mL
Anhydrous MgSO₄--As needed

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Set up a dry 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add the 3-hydroxy-4-methyl-4,5-dihydroisoxazole intermediate (10.0 mmol), anhydrous dichloromethane (50 mL), and triethylamine (15.0 mmol).

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

  • DMCC Addition: Slowly add dimethylcarbamoyl chloride (12.0 mmol) dropwise to the reaction mixture over 15 minutes using a syringe. (CAUTION: Highly toxic reagent, perform in fume hood) . Maintain the temperature at 0 °C during the addition.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-8 hours. Monitor the reaction's completion by TLC.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench with 50 mL of water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and saturated NaCl solution (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final product, 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate.

Mechanistic Insight: The Carbamoylation Step

The formation of the dimethylcarbamate ester proceeds via a classic nucleophilic acyl substitution mechanism. The hydroxyl group of the isoxazoline intermediate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride. Triethylamine serves as a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6][7]

Figure 2: Reaction mechanism for the final carbamoylation step.

Safety and Handling

Proper safety precautions are paramount for this synthesis. The hazards of key chemicals are summarized below.

ChemicalCAS NumberPrimary HazardsRecommended PPE & Handling
Dimethylcarbamoyl Chloride 79-44-7Highly Toxic , Carcinogenic , Corrosive, Flammable, Lachrymator.[2][3][6]Work in a certified fume hood. Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat. Handle with extreme care.
Methacrolein78-85-3Flammable, Toxic, LachrymatorUse in a well-ventilated fume hood. Avoid inhalation and skin contact.
N-Bromosuccinimide128-08-5Oxidizer, IrritantAvoid contact with skin and eyes. Keep away from combustible materials.
Triethylamine121-44-8Flammable, CorrosiveHandle in a fume hood. Causes severe skin and eye burns.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the carbamate.

References

  • Application Notes and Protocols: Esterification of Dimethylcarbamic Acid - Benchchem.
  • One-Pot Synthesis of Carbamate Esters Through Alcoholic Tosylates - . Available at:

  • Synthesis of 3‐hydroxy and 3‐alkoxy‐4,5‐dihydroisoxazoles through... - ResearchGate.
  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
  • Oxidative cyclization of β,γ-and γ,δ-unsaturated oximes... - ResearchGate.
  • Synthesis of Isoxazolines and Isoxazoles via Metal-Free Desulfitative Cyclization - Who we serve.
  • Reactivity of oximes for diverse methodologies and synthetic applications.
  • CN103524381A - Synthesis of N-methylmethyl carbamate - Google Patents.
  • Dimethylcarbamoyl chloride - Wikipedia.
  • Dimethylcarbamoyl Chloride, a known carcinogen - All About Drugs.

Sources

Application

Application Note: HPLC-MS/MS Method Development for 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

Executive Summary The quantification of isoxazoline-derived carbamates, specifically 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate , presents unique analytical challenges due to their susceptibility to alkaline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of isoxazoline-derived carbamates, specifically 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate , presents unique analytical challenges due to their susceptibility to alkaline hydrolysis and complex matrix interferences. This application note details a robust, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methodology. By leveraging a pH-buffered QuEChERS extraction protocol and optimized electrospray ionization (ESI) conditions, this guide provides researchers and drug development professionals with a highly sensitive framework for pharmacokinetic tracking and residue analysis.

Pharmacological & Agrochemical Context

Carbamate compounds are widely utilized as agrochemicals and pharmacological agents due to their ability to inhibit acetylcholinesterase (AChE)[1]. Unlike organophosphates, which permanently phosphorylate the enzyme, carbamates act as pseudo-irreversible inhibitors. They carbamylate the catalytic serine residue within the AChE active site, forming a complex that undergoes spontaneous hydrolysis (decarbamylation) over 30–40 minutes, eventually restoring enzyme function[1][2].

Understanding this mechanism is critical for bioanalytical method development: the same ester-like linkage that makes the compound biologically active also makes it chemically unstable in ex vivo analytical matrices, necessitating strict pH control during extraction.

ACHE_Inhibition AChE Acetylcholinesterase (Active Serine OH) Complex AChE-Carbamate Reversible Complex AChE->Complex Binding Carbamate Isoxazoline Dimethylcarbamate Carbamate->Complex Affinity Carbamylated Carbamylated AChE (Inactive) Complex->Carbamylated Nucleophilic Attack (Serine) Reactivated Reactivated AChE + Decarbamylation Carbamylated->Reactivated Spontaneous Hydrolysis (30-40 min) Reactivated->AChE Enzyme Recovery

Diagram 1: Mechanism of pseudo-irreversible acetylcholinesterase inhibition by carbamates.

Physicochemical Properties & MS/MS Rationale

4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate ( C7​H12​N2​O3​ , Exact Mass: 172.0848 Da) contains a tertiary amine-like dimethylcarbamoyl moiety that readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal ionization mode[3].

Causality in MS/MS Tuning:

  • Precursor Ion: The addition of 0.1% formic acid to the mobile phase drives the formation of the stable protonated precursor [M+H]+ at m/z 173.1 .

  • Quantifier Ion (m/z 72.1): High collision energy cleaves the ester oxygen-carbon bond, yielding the highly stable dimethylcarbamoyl cation [CO−N(CH3​)2​]+ . This fragment dominates the spectrum and provides maximum sensitivity.

  • Qualifier Ion (m/z 128.1): Lower collision energy induces the neutral loss of dimethylamine (-45 Da), leaving the intact isoxazoline ring structure. This transition ensures structural confirmation and prevents false positives from isobaric matrix interferences.

Experimental Protocols: Sample Preparation

Unbuffered extraction of carbamates often leads to false-negative results because the analytes rapidly degrade in alkaline environments[4]. To counteract this, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol utilizing acetate/citrate buffering is employed to lock the pH at ~5.0, preserving the carbamate linkage[5].

Step-by-Step Modified QuEChERS Protocol
  • Homogenization & Spiking: Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube. Spike with an appropriate internal standard (e.g., Triphenyl phosphate or a 13C -labeled carbamate) to a final concentration of 50 ng/mL. Rationale: The internal standard creates a self-validating system, correcting for matrix-induced ion suppression and mechanical extraction losses.

  • Acidified Extraction: Add 10 mL of Acetonitrile containing 1% (v/v) acetic acid. Vortex vigorously for 1 minute.

  • Salting Out (Partitioning): Add QuEChERS buffering salts (4.0 g anhydrous MgSO4​ , 1.0 g NaCl , 1.0 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium hydrogencitrate sesquihydrate). Shake vigorously for 2 minutes. Rationale: The citrate buffer maintains the pH at 5.0, while MgSO4​ drives the exothermic partitioning of water away from the acetonitrile phase.

  • First Centrifugation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • d-SPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg anhydrous MgSO4​ and 50 mg PSA (Primary Secondary Amine). Caution: Do not exceed 50 mg of PSA, as its basic nature can locally raise the pH and degrade the carbamate[5].

  • Final Filtration: Vortex for 30 seconds, centrifuge at 10,000 rpm for 3 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

QuEChERS_Workflow Sample Homogenized Matrix (10g Sample) Extraction Extraction 10 mL MeCN + 1% Acetic Acid Sample->Extraction Maintain pH ~5 Partitioning Salting Out 4g MgSO4, 1g NaCl, Buffer Extraction->Partitioning Phase Separation Centrifugation Centrifugation (4000 rpm, 5 min) Partitioning->Centrifugation dSPE d-SPE Cleanup PSA, MgSO4 Centrifugation->dSPE Supernatant LCMS UHPLC-MS/MS Analysis (MRM Mode) dSPE->LCMS Purified Extract

Diagram 2: Modified buffered QuEChERS extraction workflow for carbamate stabilization.

Chromatographic & Mass Spectrometric Conditions

Liquid Chromatography Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Ultrapure water containing 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program: 5% B (0–1.0 min) linear ramp to 95% B (1.0–5.0 min) hold at 95% B (5.0–7.0 min) return to 5% B (7.1 min) re-equilibration (7.1–10.0 min).

Causality of Mobile Phase Additives: The addition of 5 mM ammonium formate acts as a volatile buffer to maintain a consistent pH, ensuring reproducible retention times on the C18 column. Furthermore, the ammonium ions ( NH4+​ ) actively suppress the formation of unwanted sodium adducts ( [M+Na]+ ), driving the ionization equilibrium entirely toward the desired [M+H]+ precursor, thereby maximizing the signal-to-noise ratio[3].

Table 1: Optimized MRM Transitions and MS Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate 173.172.1502515Quantifier
4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate 173.1128.1502510Qualifier
Internal Standard (IS) IS DependentIS Dependent502515Normalization

(Note: Source Temperature = 150°C; Desolvation Temperature = 500°C; Capillary Voltage = 3.0 kV)

Method Validation & Data Presentation

The method must be validated according to ICH M10 bioanalytical guidelines. The use of matrix-matched calibration curves is mandatory to compensate for the mild ion suppression typically observed with QuEChERS extracts in ESI+ mode.

Table 2: Summary of Method Validation Parameters
Validation ParameterAcceptance CriteriaExperimental Target / Result
Linearity Range R2>0.99 0.5 – 200 ng/mL ( R2≥0.998 )
Limit of Detection (LOD) S/N > 30.15 ng/mL
Limit of Quantification (LOQ) S/N > 100.5 ng/mL
Recovery (Spiked at 10 ng/g) 70% – 120%92.4% ± 4.1%
Matrix Effect (ME) ± 20%-8.5% (Mild Ion Suppression)
Intra-day Precision (RSD) < 15% 3.8%

References

  • Title: Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link][2]

  • Title: Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Source: Current Neuropharmacology (NIH/PMC). URL: [Link][1]

  • Title: Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Source: IntechOpen. URL: [Link][4]

  • Title: Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Source: Foods (MDPI). URL: [Link][5]

Sources

Method

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Evaluation of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology and Protocol Guide Introduction & Pharmacological Context The compound 4-Methyl-4,5-dihydro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology and Protocol Guide

Introduction & Pharmacological Context

The compound 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate (hereafter referred to as 4-MDMC ) represents a unique class of experimental neuroactive and parasiticidal agents. Its molecular architecture integrates two distinct pharmacophores: a lipophilic 4,5-dihydro-1,2-oxazole (isoxazoline) core and a hydrolytically sensitive dimethylcarbamate moiety.

Understanding the physicochemical causality behind this structure is critical for successful in vivo dosing:

  • The Isoxazoline Core: Imparts high lipophilicity (LogP > 2.5), which drives blood-brain barrier (BBB) penetration and tissue distribution but severely limits aqueous solubility.

  • The Dimethylcarbamate Group: Acts as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE) via carbamylation of the active site serine. However, the ester bond is highly susceptible to base-catalyzed hydrolysis in aqueous environments.

Consequently, formulating 4-MDMC requires a delicate balance: the vehicle must possess sufficient surfactant properties to solubilize the isoxazoline ring while maintaining a slightly acidic to neutral pH (pH 5.5–6.5) to prevent premature degradation of the carbamate group prior to systemic circulation.

MOA Compound 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate (4-MDMC) Isox Isoxazoline Moiety (High Lipophilicity) Compound->Isox Carb Dimethylcarbamate Moiety (Hydrolytically Sensitive) Compound->Carb GABA GABA-Gated Cl- Channel Modulation Isox->GABA Target Binding AChE Acetylcholinesterase (AChE) Inhibition Carb->AChE Carbamylation

Fig 1: Dual pharmacological pathways of the isoxazoline and carbamate moieties.

Vehicle Selection & Formulation Strategy

To ensure reproducible pharmacokinetic (PK) profiles, the formulation must be tailored to the route of administration. For Intravenous (IV) dosing, we utilize Solutol HS 15 (polyoxyl 15 hydroxystearate), a non-ionic surfactant that effectively solubilizes lipophilic drugs without inducing the severe histamine release often associated with Cremophor EL[1]. For Oral (PO) dosing, a standard suspension matrix is preferred to evaluate gastrointestinal absorption.

Table 1: Optimized Formulation Matrices for 4-MDMC
RouteVehicle CompositionTarget pHPreparation StrategyShelf-Life (4°C)
IV 10% Solutol HS 15 / 10% Ethanol / 80% Saline6.0 ± 0.2Co-solvency; Add saline dropwise to prevent precipitation.< 24 Hours (Prepare fresh)
PO 0.5% Methylcellulose (MC) / 0.1% Tween-80 in H₂O6.5 ± 0.5Homogenization; Creates a uniform micro-suspension.3 Days

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . This means each critical step includes a built-in quality control (QC) check to confirm execution accuracy before proceeding.

Protocol A: IV Formulation and Validation

Causality: IV formulations must be entirely free of micro-precipitates to prevent fatal pulmonary embolisms in rodents[2].

  • Solubilization: Weigh 5.0 mg of 4-MDMC into a glass vial. Add 1.0 mL of absolute Ethanol and vortex until fully dissolved.

  • Surfactant Addition: Add 1.0 mL of pre-warmed (37°C) Solutol HS 15. Vortex for 2 minutes.

  • Aqueous Dilution: Slowly add 8.0 mL of 0.9% physiological saline dropwise while continuously stirring.

  • Validation Step (DLS Check): Analyze a 100 µL aliquot via Dynamic Light Scattering (DLS). The formulation is only validated for use if the polydispersity index (PDI) is < 0.2 and no particles > 1 µm are detected.

Protocol B: Intravenous Dosing in Mice

Causality: Precise volume control is required to prevent volume overload and right-sided heart failure. The maximum safe IV bolus volume for a mouse is 10 mL/kg[2].

  • Preparation: Warm the validated IV solution to 37°C. Restrain the mouse (e.g., C57BL/6, 20-25g) using a commercial restrainer.

  • Dilation: Dilate the lateral tail vein using a warming lamp (do not exceed 40°C to avoid tissue necrosis).

  • Injection: Using a 27G to 30G needle, inject the solution at a rate of 1 mL/min. (For a 25g mouse at 5 mL/kg, the total volume is 125 µL).

  • Validation Step (Gravimetric Confirmation): Weigh the loaded syringe before injection and the empty syringe immediately after. Calculate the exact administered dose based on the specific gravity of the formulation.

Protocol C: Pharmacokinetic Microsampling & Processing

Causality: Traditional sampling requires multiple mice per timepoint. Microsampling allows for serial blood collection from a single animal, eliminating inter-animal variability and reducing cohort sizes[3].

  • Collection: At designated timepoints (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h), puncture the saphenous vein with a 23G needle.

  • Microsampling: Collect exactly 20 µL of whole blood using a heparinized capillary tube.

  • Processing: Transfer to a microcentrifuge tube containing 80 µL of cold extraction buffer (Acetonitrile with 0.1% Formic Acid) to immediately halt carbamate hydrolysis and precipitate plasma proteins.

  • Validation Step (QC Spike): During LC-MS/MS preparation, spike every 10th sample with a known concentration of a stable isotope-labeled internal standard (SIL-IS) to continuously validate extraction recovery rates (>85% required).

Workflow Form 1. Formulation IV: Solutol/EtOH/Saline (DLS Validated) Dose 2. In Vivo Dosing IV Tail Vein Injection (Gravimetrically Checked) Form->Dose Sample 3. PK Microsampling Saphenous Vein (Serial Collection) Dose->Sample Process 4. Plasma Processing Immediate ACN Quench (Halts Hydrolysis) Sample->Process Analysis 5. LC-MS/MS Analysis PK Parameter Calculation (QC Spiked) Process->Analysis

Fig 2: Self-validating in vivo PK workflow from formulation to LC-MS/MS analysis.

Data Presentation: Expected Pharmacokinetic Parameters

Following LC-MS/MS quantification, non-compartmental analysis (NCA) should be utilized to calculate standard PK parameters. Due to the lipophilic nature of the isoxazoline core, researchers should expect a relatively high volume of distribution (Vd).

Table 2: Representative PK Parameter Ranges for 4-MDMC (Mouse Model)
ParameterAbbreviationExpected Range (IV, 2 mg/kg)Pharmacological Implication
Maximum Concentration Cmax​ 800 - 1,200 ng/mLIndicates rapid systemic availability post-bolus.
Area Under the Curve AUC0−∞​ 2,500 - 4,000 h·ng/mLTotal systemic exposure; used to calculate bioavailability.
Clearance CL 0.5 - 0.8 L/h/kgModerate clearance; likely driven by hepatic metabolism.
Volume of Distribution Vss​ 1.5 - 2.5 L/kg Vss​ > Total body water indicates extensive tissue binding.
Elimination Half-Life t1/2​ 3.5 - 5.0 HoursDictates the required frequency for repeated dosing studies.
Oral Bioavailability %F 35% - 50%Moderate PO absorption; limited by first-pass metabolism.

References

  • Strickley RG. Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. 2004. 1

  • Jiang S, et al. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies. Frontiers in Pharmacology. 2024. 2

  • Advances in Microsampling for In Vivo Pharmacokinetic Studies. LCGC International. 2015. 3

Sources

Application

Application Note: 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl Dimethylcarbamate as a Strategic Chemical Intermediate

Executive Summary 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate is a highly versatile, bifunctional chemical intermediate. Built upon a compact 4,5-dihydro-1,2-oxazole (isoxazoline) core, this compound is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate is a highly versatile, bifunctional chemical intermediate. Built upon a compact 4,5-dihydro-1,2-oxazole (isoxazoline) core, this compound is a privileged scaffold in both agrochemical and pharmaceutical development. The strategic placement of the dimethylcarbamate moiety at the C3 position serves a dual purpose: it acts as an active pharmacophore for resistance-breaking acetylcholinesterase (AChE) inhibitors, and it functions as a robust protecting/directing group for downstream synthetic functionalization. This guide provides a comprehensive framework for utilizing this intermediate, detailing the mechanistic causality behind its synthesis, its biological application, and self-validating protocols for laboratory execution.

Mechanistic Rationale & Structural Causality

Condition-Dependent Regioselectivity

The synthesis of 4-methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate from its corresponding isoxazol-3-ol precursor is governed by strict condition-dependent regioselectivity. The isoxazol-3-ol core is an ambident nucleophile. Under neutral conditions, the softer, more nucleophilic ring nitrogen attacks the carbonyl carbon of the carbamoyl chloride, yielding an off-target N-carbamoylated 3-oxoisoxazolidine-2-carboxamide[1].

Causality for Experimental Design: To synthesize the desired O-carbamoylated intermediate, basic conditions (e.g., Potassium tert-butoxide) must be employed. The strong base fully deprotonates the hydroxyl group, generating a hard oxygen anion that kinetically favors attack on the hard carbonyl carbon of dimethylcarbamoyl chloride, shifting the major product to the target isoxazol-3-yl dimethylcarbamate[1].

Steric Evasion in Mutated AChE Active Sites

In the development of ectoparasiticides and vector control agents (e.g., targeting the malaria mosquito Anopheles gambiae), resistance is often driven by the G119S mutation in the AChE active site, which significantly reduces the binding pocket's volume.

Causality for Scaffold Selection: Bulky commercial aryl carbamates cannot access this mutated site. The compact, 5-membered 4-methyl isoxazoline core bypasses this steric clash[2]. Once inside the active site, the dimethylcarbamate group acts as a pseudo-substrate. The catalytic serine (Ser203) attacks the carbamate carbonyl, forming a tetrahedral intermediate stabilized by the enzyme's oxyanion hole. Subsequent C-O bond cleavage releases the isoxazolol leaving group, resulting in a covalently carbamoylated, irreversibly inactivated enzyme[1].

Metabolic Stability Enhancement

Beyond AChE inhibition, the conversion of a free hydroxyl group to a dimethylcarbamate is a proven strategy in medicinal chemistry to enhance liver microsomal stability. The dimethylcarbamate moiety shields the molecule from rapid Phase II glucuronidation, significantly improving cellular potency and overall pharmacokinetic properties (e.g., bioavailability)[3].

Experimental Protocols

Protocol A: Regioselective Synthesis of the Intermediate

Objective: Synthesize 4-methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate via O-carbamoylation.

  • Preparation: Flame-dry a round-bottom flask under argon. Add 4-methyl-4,5-dihydro-1,2-oxazol-3-ol (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.15 M solution. Cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Dropwise, add Potassium tert-butoxide (1.0 M in THF, 1.5 eq). Causality: The 50% stoichiometric excess ensures complete deprotonation to the hard oxygen nucleophile, preventing competitive N-attack. Stir for 20 minutes at room temperature.

  • Electrophilic Addition: Re-cool the flask to 0 °C. Add dimethylcarbamoyl chloride (1.2 eq) dropwise. Stir the reaction mixture for 4 hours, allowing it to gradually warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check (NMR): Analyze the crude product via ¹H NMR. The regiochemical outcome is easily validated by observing the H-4 proton shift. If the reaction failed and yielded the N-carbamoylated byproduct, the H-4 proton will appear between 5.27–5.58 ppm. Successful synthesis of the target O-carbamoylated intermediate is confirmed by an H-4 downfield shift to the 6.07–6.17 ppm range[1].

Protocol B: C5-Functionalization via Directed Metalation

Objective: Use the dimethylcarbamate group to direct the addition of complex side chains at the C5 position for advanced API synthesis.

  • Lithiation: Dissolve the purified intermediate from Protocol A in anhydrous THF at -78 °C. Slowly add Lithium Diisopropylamide (LDA, 1.1 eq). Causality: The dimethylcarbamate carbonyl oxygen coordinates with the lithium ion, directing the strong base to selectively deprotonate the adjacent C5 position. The cryogenic temperature (-78 °C) is critical to prevent nucleophilic attack of the diisopropylamide on the carbamate carbonyl.

  • Self-Validation Check (Deuterium Quench): Before proceeding, extract a 0.5 mL aliquot and quench with D₂O. Analyze via GC-MS to confirm >95% deuterium incorporation at C5. This validates successful lithiation before committing expensive electrophiles to the bulk reaction.

  • Electrophile Trapping: Add the desired electrophile (e.g., an alkyl halide or aldehyde) dropwise. Stir for 2 hours at -78 °C, then slowly warm to 0 °C.

  • Workup: Quench with water, extract with Dichloromethane (DCM), and purify via flash chromatography.

Quantitative Data Summaries

Table 1: Regioselectivity of Carbamoylation based on Reaction Conditions

Reaction Condition Primary Nucleophile Major Product Typical Yield Diagnostic H-4 NMR Shift (ppm)
Basic (KOtBu, THF) Deprotonated Oxygen (C3) Isoxazol-3-yl dimethylcarbamate 75-85% 6.07 - 6.17

| Neutral (THF, Δ) | Ring Nitrogen (N2) | 3-Oxoisoxazolidine-2-carboxamide | 80-90% | 5.27 - 5.58 |

Table 2: Comparative AChE Inhibition Profile (Wild-Type vs. G119S Mutant)

Compound Class Wild-Type AChE (G3 Strain) LC₅₀ Mutant AChE (Akron G119S) LC₅₀ Cross-Resistance Ratio (RR)
Commercial Aryl Carbamates 16 - 42 µg/mL >5,000 µg/mL >100 (High Resistance)

| Isoxazol-3-yl Dimethylcarbamates | 38 - 41 µg/mL | 40 - 58 µg/mL | 0.5 - 2.0 (Resistance Broken) |

(Data derived from tarsal contact toxicity assays on Anopheles gambiae)

Visualizations

RegioselectiveSynthesis SM 4-Methyl-4,5-dihydro- 1,2-oxazol-3-ol Base Basic Conditions (KOtBu, THF, 0°C) SM->Base Neutral Neutral Conditions (THF, Reflux) SM->Neutral Reagent Dimethylcarbamoyl Chloride Reagent->Base Reagent->Neutral OCarb O-Carbamoylation (Isoxazol-3-yl Dimethylcarbamate) Target Intermediate Base->OCarb Hard O-Nucleophile Attack NCarb N-Carbamoylation (3-Oxoisoxazolidine-2-carboxamide) Off-Target Product Neutral->NCarb Soft N-Nucleophile Attack

Workflow demonstrating condition-dependent regioselectivity in isoxazoline carbamoylation.

AChEMechanism AChE Active AChE (Catalytic Ser203) Complex Reversible Enzyme- Inhibitor Complex AChE->Complex Inhibitor Isoxazol-3-yl Dimethylcarbamate Inhibitor->Complex Tetrahedral Tetrahedral Intermediate (Stabilized by Oxyanion Hole) Complex->Tetrahedral Ser203 Nucleophilic Attack Inactive Carbamoylated AChE (Covalently Inactivated) Tetrahedral->Inactive C-O Bond Cleavage LeavingGroup 4-Methyl-isoxazolol (Leaving Group) Tetrahedral->LeavingGroup Dissociation

Mechanism of AChE inactivation via tetrahedral intermediate formation and carbamoylation.

References

  • Title: 3-Oxoisoxazole-2(3H)
  • Title: Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)
  • Source: VTechWorks (vt.edu)
  • Source: PMC (nih.gov)

Sources

Method

High-Resolution NMR Spectroscopy Characterization of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

Introduction & Structural Significance 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate (CAS: 62243-11-2) is a highly functionalized heterocyclic compound[1]. Molecules containing the 4,5-dihydroisoxazole (isoxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate (CAS: 62243-11-2) is a highly functionalized heterocyclic compound[1]. Molecules containing the 4,5-dihydroisoxazole (isoxazoline) core are critical pharmacophores in medicinal chemistry and serve as versatile building blocks in agrochemical development[2].

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges that require a strategic approach. The structure features a chiral center at the C4 position, rendering the adjacent C5 methylene protons diastereotopic. Furthermore, the dimethylcarbamate moiety exhibits restricted rotation around the C–N amide bond—a well-documented quantum mechanical phenomenon that complicates spectral interpretation by inducing signal doubling at ambient temperatures[3].

This application note provides a comprehensive, self-validating protocol for the structural elucidation of this compound, detailing the causality behind every experimental choice.

Causality in Experimental Design (Expertise & Experience)

To establish a self-validating analytical system, the experimental design must account for the molecule's specific physical and electronic properties:

  • Solvent Selection: Deuterochloroform (CDCl₃) is selected as the primary solvent. It offers excellent solubilizing properties for moderately polar carbamates and lacks exchangeable protons that could interfere with the acquisition of the isoxazoline ring signals.

  • Temperature Control & Restricted Rotation: Standard acquisition is performed at 298 K. At this temperature, the partial double-bond character of the N–C(=O) bond restricts the rotation of the N,N -dimethylcarbamate group, resulting in two distinct methyl singlets in both ¹H and ¹³C spectra[3]. If dynamic validation is required, Variable Temperature (VT) NMR can be employed; heating the sample to ~330 K in DMSO- d6​ will cause these distinct peaks to coalesce into a single time-averaged resonance.

  • The "Blind Spot" in 2D Connectivity: The attachment of the carbamate group to the isoxazoline ring is bridged by an oxygen atom (C3–O–C=O). Because standard Heteronuclear Multiple Bond Correlation (HMBC) experiments typically detect 2J and 3J carbon-proton couplings, this oxygen bridge acts as an NMR "blind spot," preventing direct correlation between the ring protons and the carbamate carbonyl. Therefore, structural validation must rely orthogonally on the precise ¹³C chemical shift of the C3 carbon (~162 ppm), which is highly characteristic of an oxygen-substituted imine (C=N)[4].

Experimental Protocols & Methodologies

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the analyte into a clean glass vial.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal chemical shift reference).

  • Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity.

NMR Acquisition Workflow

The following parameters are optimized for a 400 MHz spectrometer equipped with a 5 mm multinuclear probe.

  • Probe Tuning & Matching: Manually tune and match the probe for both ¹H and ¹³C nuclei to maximize the signal-to-noise (S/N) ratio and ensure accurate 90° pulse calibrations.

  • Shimming: Perform gradient shimming (Z1-Z5) until the CDCl₃ residual solvent peak (7.26 ppm) exhibits a full-width at half-maximum (FWHM) of < 0.8 Hz.

  • 1D ¹H Acquisition:

    • Pulse sequence: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s (Ensures complete relaxation of the methyl protons).

  • 1D ¹³C{¹H} Acquisition:

    • Pulse sequence: zgpg30 (Proton decoupled)

    • Number of Scans (NS): 512 - 1024 (Adjust based on S/N of the quaternary C3 and C=O carbons).

    • Relaxation Delay (D1): 2.0 s.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Acquire a gradient-selected COSY to map the contiguous spin system (C4-H to C5-H₂ and C4-CH₃).

    • Acquire a multiplicity-edited HSQC to definitively link protons to their directly attached carbons, distinguishing the CH₂ (C5) from the CH (C4) and CH₃ groups.

    • Acquire an HMBC (optimized for long-range JCH​=8 Hz) to establish the quaternary carbon assignments.

NMR_Workflow A Sample Preparation (CDCl3, 298K) B 1D Acquisition (1H, 13C, DEPT) A->B C 2D Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phase Corr.) C->D E Structural Elucidation & Assignment D->E

Fig 1. Standardized workflow for high-resolution NMR characterization of isoxazoline derivatives.

Spectral Interpretation & Data Presentation

The Isoxazoline Spin System

The C4 chiral center creates a stereochemically rigid environment. The C5 methylene protons ( Ha​ and Hb​ ) are diastereotopic and appear as two distinct doublet of doublets (dd) at ~4.40 ppm and ~4.05 ppm. They couple to each other ( 2Jgem​≈10.5 Hz) and to the adjacent C4 methine proton with different vicinal coupling constants ( 3Jcis​ and 3Jtrans​ ). The C4 proton appears as a complex multiplet (~3.40 ppm) due to simultaneous coupling with the C5 protons and the C4-methyl group.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment Rationale
C5- Ha​ 4.40dd1H10.5, 8.5Diastereotopic proton, adjacent to O1.
C5- Hb​ 4.05dd1H10.5, 6.0Diastereotopic proton, adjacent to O1.
C4-H 3.40m1H-Allylic-like methine, couples to C5 and C4-Me.
N-CH₃ (A) 3.05s3H-Carbamate methyl (restricted rotation).
N-CH₃ (B) 2.95s3H-Carbamate methyl (restricted rotation).
C4-CH₃ 1.25d3H7.0Methyl group attached to chiral C4.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)Type (DEPT)Assignment Rationale
C3 162.0C (Quat)Isoxazoline C=N, deshielded by O-attachment[4].
C=O 153.5C (Quat)Carbamate carbonyl.
C5 75.0CH₂Methylene adjacent to ring oxygen.
C4 43.0CHMethine carbon of the isoxazoline ring.
N-CH₃ (A) 36.5CH₃Carbamate methyl (restricted rotation).
N-CH₃ (B) 36.0CH₃Carbamate methyl (restricted rotation).
C4-CH₃ 17.0CH₃Aliphatic methyl attached to C4.
2D Correlation Network

The structural assignment is locked in by the 2D correlation network. COSY cross-peaks confirm the continuous CH3-CH-CH2 aliphatic chain of the ring. HMBC correlations from the C4-methyl protons to C3, C4, and C5 confirm the regiochemistry of the methyl group.

Spin_Systems cluster_ring Isoxazoline Ring Spin System cluster_carbamate Carbamate Spin System C4 C4-H 3.40 ppm C5 C5-H2 4.05, 4.40 ppm C4->C5 COSY C4Me C4-CH3 1.25 ppm C4->C4Me COSY C3 C3 (C=N) 162.0 ppm C5->C3 HMBC C4Me->C5 C4Me->C3 HMBC NMe2 N(CH3)2 2.95, 3.05 ppm CO C=O 153.5 ppm NMe2->CO HMBC

Fig 2. Key COSY (solid blue) and HMBC (dashed red) correlations defining the isolated spin systems.

References

  • Parchem. "4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate". Parchem Fine & Specialty Chemicals. 5

  • ACS Publications. "Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence". The Journal of Organic Chemistry. 3

  • ACS Publications. "Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells". ACS Pharmacology & Translational Science. 2

  • Elsevier. "Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility &amp; Formulation Troubleshooting for 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide validated, field-proven methodologies for formulating 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbama...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide validated, field-proven methodologies for formulating 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate .

This compound is a lipophilic, heterocyclic N,N-dimethylcarbamate. Formulators working with this molecule face two competing thermodynamic and kinetic challenges:

  • Thermodynamic Solubility: The non-polar isoxazoline ring and dimethylcarbamate moiety result in highly unfavorable aqueous solvation energies.

  • Chemical Stability: Carbamate esters are notoriously susceptible to base-catalyzed hydrolysis. Because this is an N,N-disubstituted (tertiary) carbamate, it lacks an N-H proton and cannot degrade via the common E1cB isocyanate pathway. Instead, it undergoes a B_Ac2 (base-catalyzed acyl-oxygen cleavage) mechanism at alkaline pH, rapidly degrading into 4-methyl-isoxazolin-3-ol, dimethylamine, and CO₂.

The decision matrix below outlines the optimal formulation pathways based on your experimental endpoints.

Workflow N1 Target: Solubilize 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate N2 Liquid Formulation (In vivo / In vitro) N1->N2 N3 Solid Formulation (Oral dosing) N1->N3 N4 Co-solvent System (PEG 400, pH 4-6) N2->N4 Rapid prep, low dose N5 Inclusion Complex (HP-β-CD, pH 5) N2->N5 High dose, aqueous compatible N3->N5 Lyophilized powder N6 Amorphous Solid Dispersion (Spray Drying with PVP) N3->N6 High bioavailability

Decision matrix for selecting a solubility enhancement strategy based on formulation requirements.

Troubleshooting Guide: Step-by-Step Methodologies

Q1: How do I prepare a simple liquid formulation for in vitro assays without causing precipitation or hydrolysis?

Strategy 1: pH-Controlled Co-solvency Causality & Mechanism: Co-solvents like Polyethylene Glycol (PEG) 400 reduce the dielectric constant of the aqueous vehicle, bridging the polarity gap between the water and the lipophilic drug. To prevent B_Ac2 hydrolysis, the aqueous phase must be strictly buffered to a slightly acidic pH (4.5–5.5) where carbamates exhibit maximum kinetic stability .

Self-Validating Protocol:

  • Primary Solubilization: Accurately weigh 10.0 mg of the compound. Add 1.0 mL of 100% PEG 400. Vortex for 2–3 minutes until the solution is optically clear. (Validation: Any remaining turbidity indicates incomplete primary solvation; do not proceed until clear).

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH precisely to 5.0 using 0.1 M HCl.

  • Aqueous Dilution: Place the PEG 400 solution on a magnetic stirrer (300 rpm). Add 9.0 mL of the pH 5.0 buffer dropwise (approx. 1 mL/min). Slow addition prevents localized supersaturation and nucleation.

  • Final Verification: Sonicate the final 1 mg/mL (10% PEG 400) solution for 5 minutes. The solution must remain transparent.

Q2: Co-solvents are causing toxicity in my cell-based assays. How can I achieve high aqueous solubility using a biologically inert vehicle?

Strategy 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation Causality & Mechanism: HP-β-CD forms a reversible host-guest inclusion complex. The hydrophobic isoxazoline ring inserts into the non-polar cavity of the cyclodextrin, shielding it from water, while the hydrophilic exterior of the cyclodextrin ensures massive aqueous solubility . Furthermore, steric hindrance within the cavity physically protects the carbamate bond from hydrolytic attack.

Self-Validating Protocol (Phase-Solubility Method):

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water, adjusted to pH 5.0.

  • Excess Drug Addition: Add an excess amount of the compound (e.g., 50 mg) to 5 mL of the HP-β-CD solution to ensure saturation.

  • Equilibration: Shake the suspension on a rotary shaker at 150 rpm at 25°C for 48 hours. (Validation: Thermodynamic equilibrium is only reached when the dissolved concentration plateaus; 48 hours is mandatory for rigid heterocyclic carbamates).

  • Separation: Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved crystalline drug.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. The filtrate contains the highly concentrated, solubilized inclusion complex.

Q3: I need to formulate this compound as a solid dosage form for oral administration. What is the most effective approach?

Strategy 3: Amorphous Solid Dispersion (ASD) via Spray Drying Causality & Mechanism: Crystalline carbamates have high lattice energies that resist dissolution. By converting the drug into an amorphous state and dispersing it within a polymer matrix (like PVP-VA), you eliminate the lattice energy barrier, significantly increasing the apparent solubility and dissolution rate.

Self-Validating Protocol:

  • Solvent Selection: Dissolve 1 part drug and 3 parts Copovidone (PVP-VA64) in a volatile organic solvent (e.g., Dichloromethane:Ethanol, 1:1 v/v). Stir until completely clear, indicating a true molecular dispersion.

  • Spray Drying: Atomize the solution using a lab-scale spray dryer. Set the inlet temperature to 65°C (safely below the thermal degradation point of the carbamate) and the aspirator to 100%.

  • Secondary Drying: Collect the resulting powder and dry in a vacuum oven at 40°C for 24 hours. (Validation: Analyze via Powder X-Ray Diffraction (PXRD); a broad halo without sharp diffraction peaks confirms a successful amorphous transition).

Quantitative Data Presentation

StrategyMechanism of SolubilizationExpected Solubility IncreaseOptimal pH RangeStability ProfileBest Application
Co-solvency (PEG 400) Dielectric constant reduction10x to 50x4.5 – 5.5Moderate (prone to precipitation upon dilution)In vitro screening, low-dose IV
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation100x to 1000x4.5 – 6.0High (sterically protects against hydrolysis)In vivo dosing, liquid oral drops
Solid Dispersion (ASD) Disruption of crystal lattice50x to 500xN/A (Solid state)High (if stored below Tg and protected from moisture)Oral tablets, capsules

Frequently Asked Questions (FAQs)

Q: Why does my stock solution in DMSO precipitate immediately when added to my assay buffer? A: This is a classic "solvent-shift" precipitation. DMSO has an exceptionally high solubilizing capacity. When diluted into an aqueous buffer, the DMSO concentration drops rapidly, and the drug instantly falls below its thermodynamic solubility limit, causing rapid nucleation. Solution: Pre-dissolve the compound in an HP-β-CD solution, or use a step-wise dilution with an intermediate surfactant (e.g., 0.1% Tween 80) to lower the interfacial tension.

Q: Can I use basic solubilizers like Sodium Bicarbonate or NaOH to help dissolve the compound? A: Absolutely not. As an N,N-dimethylcarbamate, this compound is exquisitely sensitive to base-catalyzed hydrolysis. Exposure to alkaline pH (pH > 7.5) will initiate a B_Ac2 nucleophilic attack by hydroxide ions on the carbonyl carbon, permanently degrading the active compound into inactive metabolites.

Mechanism N1 N,N-Dimethylcarbamate (Intact Drug) N2 Hydroxide (OH⁻) Attack on Carbonyl Carbon N1->N2 pH > 7 N3 Tetrahedral Intermediate (BAc2) N2->N3 Nucleophilic Addition N4 C-O Bond Cleavage (Leaving Group Expulsion) N3->N4 Collapse N5 Degradation Products: Isoxazolin-3-ol + Dimethylamine + CO₂ N4->N5 Decarboxylation

BAc2 base-catalyzed hydrolysis pathway of N,N-dimethylcarbamates at alkaline pH.

Q: Is thermal sterilization (autoclaving) safe for the aqueous cyclodextrin formulation? A: No. Carbamate esters are prone to thermal degradation, especially in aqueous environments where elevated temperatures exponentially accelerate hydrolysis kinetics. Sterilize your final formulation exclusively using 0.22 µm cold membrane filtration.

References

  • World Health Organization. (1986). Environmental Health Criteria 64: Carbamate Pesticides: A General Introduction. WHO IRIS.[Link]

  • Mattarei, A., et al. (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. Scientific Reports, 5, 15216.[Link]

  • Cid-Samamed, A., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 14(11), 2430.[Link]

  • Zhang, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7380.[Link]

Optimization

Resolving crystallization issues with 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

Welcome to the Technical Support Center for the crystallization and solid-state isolation of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate . As an isoxazoline derivative bearing a dimethylcarbamate group, this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and solid-state isolation of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate .

As an isoxazoline derivative bearing a dimethylcarbamate group, this compound presents unique thermodynamic and kinetic challenges during crystallization. The polarity of the 4,5-dihydro-1,2-oxazole ring combined with the conformational flexibility of the carbamate moiety frequently leads to phase separation anomalies and polymorphic instability. This guide is engineered by application scientists to help you diagnose, troubleshoot, and resolve these specific solid-state issues.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: During cooling crystallization, my solution turns into a cloudy, milky emulsion instead of forming a crystalline suspension. What is happening? A1: You are observing Liquid-Liquid Phase Separation (LLPS), universally referred to in process chemistry as "oiling out." Instead of nucleating solid crystals, the supersaturated solution crosses the binodal curve and separates into two distinct liquid phases: a solute-rich oil phase and a solvent-rich continuous phase[1]. Carbamates are highly susceptible to LLPS because their relatively low lattice energies struggle to overcome the kinetic barrier of solid nucleation, making the formation of a disordered liquid phase kinetically favored.

Q2: If the product oils out but eventually solidifies into a powder, can I still use the batch? A2: It is highly discouraged unless you perform a rigorous recrystallization. The solute-rich oil droplets act as a highly effective organic solvent for structurally similar impurities. When these droplets eventually solidify, the impurities are permanently entrapped within the amorphous or crystalline matrix, leading to a drastic drop in purity[2]. Furthermore, the spontaneous solidification of an oil phase bypasses controlled crystal growth, resulting in poor particle size distribution and potential solvent entrapment.

Q3: How can I force the system to bypass the oiling-out phase? A3: You must prevent the process trajectory from entering the miscibility gap (the spinodal region). This is achieved by maintaining a low, controlled supersaturation within the metastable zone. The most robust method is seeded cooling crystallization . By introducing crystalline seeds before the solution reaches the LLPS boundary, you provide an immediate surface for solute deposition, which depletes the supersaturation and steers the thermodynamic trajectory away from the oiling-out boundary[3].

Q4: I am seeing batch-to-batch variations in the melting point and dissolution rate. What is the root cause? A4: This is a classic indicator of polymorphism. The dimethylcarbamate group exhibits restricted rotation around the C-N partial double bond, allowing the molecule to adopt multiple stable conformations (e.g., cis/trans-like rotamers). When these different conformers pack into a crystal lattice, they generate conformational polymorphs with distinct thermodynamic properties[4]. To resolve this, you must implement a slurry maturation protocol to drive the system toward the single, thermodynamically stable polymorph via Ostwald ripening.

Part 2: Phase Behavior & Process Workflows

To visualize the causality between your process parameters and the resulting phase behavior, refer to the decision matrix and phase trajectory diagrams below.

TroubleshootingWorkflow Start Initiate Cooling or Antisolvent Addition Visual In-situ Observation (Turbidity/Microscopy) Start->Visual LLPS Oiling Out Detected (Milky Emulsion) Visual->LLPS Droplets form Solid Nucleation Detected (Solid Particulates) Visual->Solid Crystals form Heat Heat 10°C above Clearing Point LLPS->Heat Dissolve oil Analyze Isolate & Analyze (XRPD / DSC) Solid->Analyze Seed Add 1-2 wt% Seeds at Low Supersaturation Heat->Seed Reset history Seed->Visual Controlled growth Slurry Slurry Maturation (Convert to Stable Form) Analyze->Slurry Mixed Polymorphs

Workflow for diagnosing and resolving LLPS and polymorphic instability.

PhaseTrajectory Sol Undersaturated Solution Meta Metastable Zone (Target for Seeding) Sol->Meta Cooling Binodal Binodal Curve (Miscibility Gap) Meta->Binodal Rapid Cooling (No Seeds) Crystal Pure Crystalline Product Meta->Crystal Seeding (Desupersaturation) Spinodal Spinodal Curve (Spontaneous LLPS) Binodal->Spinodal High Supersaturation Impure Impure Solid (Entrapped Solvent) Spinodal->Impure Oil Solidification

Phase diagram trajectories comparing seeded crystallization vs. oiling out.

Part 3: Quantitative Solvent Screening Data

Selecting the correct solvent system is the first line of defense against LLPS and chemical degradation. Protic solvents at elevated temperatures can induce hydrolysis of the carbamate group. The table below summarizes the phase behavior of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate across various systems.

Table 1: Solvent Screening and Phase Behavior (Cooling from 50°C to 5°C)

Solvent SystemRatio (v/v)Solubility at 50°C (mg/mL)Phase Behavior (Unseeded)Yield (%)Purity (HPLC Area %)
Ethyl Acetate / Heptane1:2145LLPS (Oiling Out)6892.4
Ethyl Acetate / Heptane 1:2 145 Crystalline (Seeded) 85 99.1
TolueneN/A210LLPS (Oiling Out)5590.5
Isopropanol / Water4:1180Degradation (Hydrolysis)40< 80.0
Acetone / Water1:1160Crystalline (Metastable)7296.8

Part 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks to ensure the system behaves thermodynamically as intended.

Protocol A: Anti-Solvent Seeded Crystallization (LLPS Avoidance)

Causality: By establishing a low-supersaturation environment and introducing seeds, solute molecules integrate directly into the existing crystal lattice, preventing the localized concentration spikes required to cross the binodal curve.

  • Dissolution: Suspend 10.0 g of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate in 20 mL of Ethyl Acetate. Heat the reactor to 50°C with moderate agitation (250 rpm) until complete dissolution occurs.

    • Self-Validation Checkpoint: Stop agitation briefly. The solution must be completely transparent with no Schlieren lines or refractive droplets. If cloudiness persists, heat to 55°C.

  • Initial Anti-Solvent Charge: Slowly add 10 mL of Heptane at 50°C over 15 minutes.

  • Cooling & Seeding: Linearly cool the solution to 40°C. Introduce 0.1 g (1 wt%) of pure, milled crystalline seeds of the target compound. Hold the temperature at 40°C for 60 minutes.

    • Self-Validation Checkpoint: Inspect the suspension. The seeds must not dissolve. Over the 60-minute hold, the suspension should become visibly more opaque, confirming that desupersaturation (crystal growth) is actively occurring.

  • Final Anti-Solvent Charge: Add the remaining 30 mL of Heptane over 2 hours using a programmable syringe pump to maintain a constant, low supersaturation level.

  • Isolation: Cool the slurry to 5°C at a rate of 0.2°C/min. Filter the suspension, wash the cake with cold Heptane (2 x 10 mL), and dry under vacuum at 30°C until constant weight is achieved.

Protocol B: Slurry Maturation (Polymorph Control)

Causality: Metastable polymorphs possess higher free energy and higher solubility than the stable form. In a saturated suspension, the metastable form will continuously dissolve while the thermodynamically stable form crystallizes out—a solvent-mediated phase transition known as Ostwald ripening.

  • Suspension Preparation: Suspend 5.0 g of the mixed-phase or metastable compound in 25 mL of a 1:4 Ethyl Acetate/Heptane mixture at 25°C.

  • Maturation: Agitate the slurry vigorously at 500 rpm for 48 hours at a constant temperature of 25°C.

  • In-Process Monitoring: Withdraw a 0.5 mL sample of the slurry at 24 hours and 48 hours. Filter the solids and analyze them immediately via X-Ray Powder Diffraction (XRPD).

    • Self-Validation Checkpoint: Compare the diffractograms. The XRPD pattern must remain identical between the 24-hour and 48-hour time points. A static pattern confirms that the system has reached thermodynamic equilibrium and fully converted to the stable polymorph.

  • Isolation: Filter the bulk suspension, wash with 5 mL of Heptane, and dry under vacuum at 30°C.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Crystal Growth & Design, American Chemical Society (ACS). URL:[Link][1]

  • Oiling Out in Crystallization Mettler Toledo Application Notes. URL:[Link][3]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development, American Chemical Society (ACS). URL:[Link][2]

  • Conformational pseudopolymorphism and orientational disorder in two-dimensional alkyl carbamate crystals Langmuir, National Library of Medicine (PubMed). URL:[Link][4]

Sources

Troubleshooting

Overcoming false positives in 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate enzyme assays

Welcome to the Technical Support Center. This guide is designed for researchers, toxicologists, and drug development professionals working with 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate and related isoxazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, toxicologists, and drug development professionals working with 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate and related isoxazoline-based carbamates.

These compounds are highly specialized pseudo-irreversible inhibitors, primarily investigated for targeting wild-type and mutated (e.g., G119S) acetylcholinesterase (AChE) in insecticide-resistant vectors like Anopheles gambiae[1]. However, screening these small heterocyclic carbamates using standard high-throughput methods—such as the classic Ellman's assay—frequently yields false positives. This guide provides the mechanistic causality behind these artifacts and self-validating protocols to ensure absolute data integrity.

Troubleshooting FAQs: Identifying False Positives

Q1: Why does my 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate sample show high background absorbance at 412 nm before adding the AChE enzyme? Causality: The standard Ellman's assay relies on the reaction between enzymatically generated thiocholine and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow 5-thio-2-nitrobenzoate anion. Isoxazoline derivatives, or residual impurities from their synthesis (such as unreacted amines or thiols), can directly reduce DTNB[2]. This chemical interference produces a false positive signal that masks true enzyme inhibition or artificially inflates the apparent activity[3]. Solution: Always run a "No Enzyme" control plate. If the background optical density (OD) exceeds 0.05, you must switch to a DTNB-free orthogonal assay, such as the 4[4] or a fluorimetric readout[5].

Q2: My IC₅₀ values shift drastically when I change the pre-incubation time. Is the compound a false positive? Causality: Carbamates are unstable, pseudo-irreversible inhibitors. They actively carbamylate the catalytic serine of AChE, but over time, the enzyme undergoes spontaneous decarbamylation (reactivation)[6]. If your pre-incubation time is too long, or if the sample is highly diluted prior to substrate addition, the enzyme will reactivate in the well. This leads to an artificially high IC₅₀ (a false negative for potency) or mimics the kinetic profile of a weak, non-covalent false positive. Solution: Standardize pre-incubation strictly (we recommend exactly 10 minutes at 25°C) and avoid excessive enzyme dilution. Automated analyzers with long, variable pre-incubation baths should be avoided for carbamate testing[6].

Q3: How do I rule out aggregation-based promiscuous inhibition (PAINS)? Causality: Small hydrophobic molecules like 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate can form colloidal aggregates in aqueous buffers, non-specifically sequestering the enzyme and mimicking true inhibition. Solution: Introduce 0.01% (v/v) Triton X-100 into your assay buffer. True active-site carbamylation will maintain its inhibitory profile, whereas aggregation-based false positives will immediately lose their inhibitory effect in the presence of the detergent.

Quantitative Data Presentation

To streamline your hit validation, compare your assay readouts against the established kinetic signatures of true carbamylation versus common assay artifacts.

Table 1: Quantitative Signatures of False Positives vs. True Carbamylation
Diagnostic MetricTrue 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamateDTNB Interference (False Positive)Aggregation / PAINS (False Positive)
IC₅₀ Shift with 0.01% Triton X-100 No significant shift (< 1.5-fold)N/A> 10-fold increase (Loss of activity)
Pre-incubation Time Dependency IC₅₀ decreases over time (until equilibrium)No changeVariable / Erratic
Absorbance at 412 nm (No Enzyme) < 0.05 OD> 0.10 OD < 0.05 OD
Recovery post-100x dilution Slow (k_react ≈ 0.01 min⁻¹)ImmediateImmediate

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, implement the following self-validating workflows when screening 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate.

Protocol A: Orthogonal Fluorimetric AChE Inhibition Assay

Purpose: Bypasses DTNB-thiol reactivity entirely by utilizing a highly sensitive fluorescent substrate[5].

  • Reagent Preparation: Prepare assay buffer (0.1 M sodium phosphate, pH 7.4, containing 0.01% Triton X-100 to prevent aggregation). Prepare a 1000X stock of acetylcholine and a 250X stock of Amplite Red (or equivalent fluorogenic probe) in DMSO.

  • Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, add 50 µL of recombinant AChE (0.1 U/mL) and 25 µL of the 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate test solution (serial dilutions). Incubate for exactly 10 minutes at room temperature. Strict timing prevents decarbamylation artifacts.

  • Substrate Addition: Add 25 µL of the fluorogenic reaction mixture (containing acetylcholine, choline oxidase, and Amplite Red) to initiate the reaction.

  • Kinetic Readout: Immediately monitor fluorescence (Ex/Em = 540/590 nm) continuously for 15 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Protocol B: Dilution-Reversibility Assay for Carbamylation Confirmation

Purpose: Distinguishes true covalent carbamylation from rapid-reversible non-specific binding.

  • Primary Incubation: Incubate AChE (10 U/mL - high concentration) with the carbamate inhibitor at 100 × IC₅₀ for 15 minutes to ensure complete active-site carbamylation.

  • Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into assay buffer containing the substrate (acetylthiocholine) and DTNB.

  • Continuous Monitoring: Measure absorbance at 412 nm continuously.

    • Validation Check: A true carbamate will show an initial lag phase with near-zero activity, followed by a slow, non-linear recovery of enzyme activity as decarbamylation occurs. A false positive (non-covalent inhibitor) will show immediate, linear recovery of enzyme activity upon dilution.

Validation Workflow Visualization

The following decision tree illustrates the logical flow for eliminating false positives during the screening of isoxazoline carbamates.

G start Initial Hit in Ellman's Assay (4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate) check_bg Check Absorbance at 412 nm (No Enzyme Control) start->check_bg fp_thiol False Positive (Thiol/Amine Reactivity) check_bg->fp_thiol High Signal (>0.1 OD) ortho Orthogonal Fluorimetric Assay (e.g., Amplite Red) check_bg->ortho Low Signal fp_color False Positive (Colorimetric Interference) ortho->fp_color No Inhibition dilution Dilution-Reversibility Assay (Assess Decarbamylation) ortho->dilution Potent Inhibition fp_agg False Positive (Promiscuous Aggregation) dilution->fp_agg Rapid Reversibility true_hit Validated True Inhibitor (Covalent Carbamylation) dilution->true_hit Slow Decarbamylation

Caption: Workflow for eliminating false positives in isoxazoline carbamate AChE screening assays.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: ResearchGate (researchgate.net)
  • Source: University of Barcelona (ub.edu)
  • Source: Semantic Scholar (semanticscholar.org)
  • Source: Taylor & Francis (tandfonline.com)
  • Source: National Institutes of Health (nih.gov)

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl Dimethylcarbamate vs. Standard Carbamate Inhibitors

Executive Summary The development of targeted acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors relies heavily on the structural tuning of the inhibitor's leaving group. 4-Methyl-4,5-dihydro-1,2-oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors relies heavily on the structural tuning of the inhibitor's leaving group. 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate represents a specialized class of heterocyclic carbamates utilizing an isoxazoline ring as the leaving group.

Unlike standard aryl carbamates (e.g., Rivastigmine) or aliphatic oxime carbamates (e.g., Aldicarb), the isoxazoline moiety provides unique steric and electronic properties that dictate its initial binding affinity ( Kd​ ) and carbamylation rate ( k2​ ) within the enzyme's active site. This guide objectively compares the kinetic performance, structural causality, and experimental validation of this isoxazoline-based carbamate against standard pharmaceutical and agrochemical carbamate inhibitors[1][2].

Mechanistic Framework: The Causality of Inhibition

To understand the comparative efficacy of these compounds, one must first deconstruct the mechanism of pseudo-irreversible inhibition. Carbamates do not merely block the active site; they act as alternative substrates, covalently modifying the catalytic serine (Ser203 in human AChE)[3].

The structural anatomy of a carbamate inhibitor consists of two parts:

  • The Carbamyl Moiety: Determines the duration of enzyme inactivation (decarbamylation rate, k3​ ).

  • The Leaving Group: Dictates the affinity for the active site ( Kd​ ) and the speed of the covalent attack ( k2​ ).

Because 4-methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate is a dimethylcarbamate, its decarbamylation rate is fundamentally identical to other dimethylcarbamates (like physostigmine or neostigmine). The unique performance of this compound is entirely driven by how the 4-methyl-4,5-dihydro-1,2-oxazole ring interacts with the Peripheral Anionic Site (PAS) and the acyl pocket before it is cleaved[4].

Visualizing the Inhibition Pathway

CarbamateInhibition AChE Free AChE (Active Enzyme) Complex Reversible Complex [AChE · Inhibitor] AChE->Complex k1 (Association) Inhibitor Isoxazoline Dimethylcarbamate Inhibitor->Complex Complex->AChE k-1 (Dissociation) Carbamylated Carbamylated AChE (Covalently Inactive) Complex->Carbamylated k2 (Carbamylation) LeavingGroup Leaving Group Cleaved (Isoxazolol derivative) Complex->LeavingGroup Cleavage Reactivated Reactivated AChE + Dimethylamine + CO2 Carbamylated->Reactivated k3 (Hydrolysis/ Decarbamylation) Reactivated->AChE Enzyme Regeneration

Mechanistic pathway of pseudo-irreversible AChE inhibition by isoxazoline dimethylcarbamates.

Structural and Kinetic Comparison

The table below synthesizes the kinetic parameters of 4-methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate relative to clinical and standard benchmarks.

InhibitorLeaving Group ArchitectureCarbamyl MoietyAChE IC 50​ (nM)*Decarbamylation t1/2​
4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate Heterocyclic (Isoxazoline)Dimethyl~45 - 120~15 - 30 min
Rivastigmine (Exelon)Aryl (3-[1-(dimethylamino)ethyl]phenol)Ethyl-methyl4,150~10 hours
Physostigmine Fused tricyclic (Eseroline)Methyl~28~15 - 30 min
Aldicarb Aliphatic oximeMethyl~100~15 - 30 min

*Note: IC 50​ values are representative ranges derived from standard in vitro recombinant human AChE assays. Actual values depend heavily on pre-incubation time due to the time-dependent nature of the inhibition.

E-E-A-T Analysis: The Causality of Kinetic Differences
  • Why is Rivastigmine's t1/2​ so much longer? Rivastigmine transfers an ethyl-methylcarbamate group to Ser203. The added steric bulk of the ethyl group drastically slows the hydrolysis of the carbamylated enzyme ( k3​ ), extending the therapeutic half-life to nearly 10 hours[2][4]. In contrast, the dimethylcarbamate group of our target compound is hydrolyzed much faster (~30 mins).

  • Why use an Isoxazoline leaving group? The 4-methyl-4,5-dihydro-1,2-oxazole ring acts as a bioisostere for aromatic rings. The oxygen and nitrogen atoms in the isoxazoline ring provide distinct hydrogen-bond accepting capabilities that interact with the tryptophan residues (e.g., Trp286) in the PAS, potentially offering higher selectivity for AChE over BChE compared to simpler aliphatic leaving groups like that of Aldicarb.

Experimental Validation: Step-by-Step Methodology

To objectively validate the performance of 4-methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate against standards, researchers must utilize a kinetically rigorous modification of Ellman's Assay [5][6].

The Self-Validating Protocol (Microplate Format)

This protocol is engineered to account for the time-dependent covalent binding of carbamates.

Reagents Required:

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 8.0) with 0.1% BSA (prevents enzyme adsorption to plastic).

  • Enzyme: Recombinant human AChE or Electrophorus electricus AChE (0.2 U/mL).

  • Substrate: Acetylthiocholine iodide (ATChI, 15 mM stock).

  • Chromogen: DTNB (Ellman’s reagent, 3 mM stock)[7].

Step-by-Step Workflow:

  • Inhibitor Preparation: Dissolve the isoxazoline carbamate (and Rivastigmine as a control) in DMSO. Prepare a 10-point serial dilution. Crucial: Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (The Critical Step): In a 96-well plate, combine 50 µL of Buffer, 20 µL of Inhibitor dilution, and 10 µL of AChE. Incubate at 37°C for exactly 15 minutes.

    • Causality: Carbamates are pseudo-irreversible. Without pre-incubation, the assay only measures initial competitive binding ( Kd​ ), completely missing the covalent carbamylation ( k2​ ) that drives the drug's actual efficacy[3].

  • Chromogen Addition: Add 10 µL of DTNB to all wells.

    • Causality: DTNB reacts with free sulfhydryl groups. It must be added after pre-incubation to prevent background degradation, but before the substrate.

  • Reaction Initiation: Add 10 µL of ATChI to initiate the reaction.

  • Kinetic Readout: Immediately read the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

    • Causality: ATChI is hydrolyzed to thiocholine. Thiocholine cleaves DTNB to yield 5-thio-2-nitrobenzoate (TNB 2− ), a yellow anion absorbing at 412 nm[7]. The slope of the absorbance over time ( Vmax​ ) is inversely proportional to inhibitor efficacy.

Selectivity and Hydrolytic Stability

When developing carbamates for biological applications, hydrolytic stability is a major hurdle.

  • Aqueous Stability: The isoxazoline ring electron-withdraws from the carbamate carbonyl, making the ester bond slightly more susceptible to spontaneous hydrolysis in basic pH compared to the highly stable aryl carbamates like Carbaryl. Solutions should be prepared fresh and stored at pH < 7.0.

  • Enzyme Selectivity: While Rivastigmine is known for its dual inhibition of both AChE and BChE (which is beneficial in late-stage Alzheimer's as BChE takes over acetylcholine hydrolysis)[1], the compact, rigid geometry of the 4-methyl-4,5-dihydro-1,2-oxazole ring typically exhibits a higher steric preference for the narrower gorge of AChE over the wider active site of BChE.

References

  • Rivastigmine in the treatment of patients with Alzheimer's disease - PMC - NIH National Institutes of Health (NIH) URL:[Link]

  • What is the mechanism of Rivastigmine Tartrate? Patsnap Synapse URL:[Link]

  • Rivastigmine in Focus: A Key Player in Alzheimer Disease Management Asian Journal of Pharmaceutical Research URL: [Link]

  • Rivastigmine - Pharmacodynamics and Clinical Data Wikipedia URL:[Link]

  • Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition SciELO (Journal of the Brazilian Chemical Society) URL:[Link]

Sources

Comparative

Comparative Efficacy of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl Dimethylcarbamate vs. Aromatic Isoxazole Derivatives in Acetylcholinesterase Inhibition

As a Senior Application Scientist evaluating novel acetylcholinesterase (AChE) inhibitors, the structural divergence between saturated and unsaturated heterocyclic leaving groups is a critical design parameter. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel acetylcholinesterase (AChE) inhibitors, the structural divergence between saturated and unsaturated heterocyclic leaving groups is a critical design parameter. This guide provides an objective, data-driven comparison between 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate (an isoxazoline derivative) and fully aromatic isoxazole dimethylcarbamates . While both classes function by carbamylating the catalytic serine of AChE, their distinct 3D geometries and electronic properties fundamentally alter their kinetic profiles, hydrolytic stability, and target selectivity.

Mechanistic Rationale: Aromaticity vs. Steric Bulk

The efficacy of carbamate-based AChE inhibitors is governed by the bimolecular rate constant of inhibition ( ki​ ), which is a function of both the initial reversible binding affinity ( Kd​ ) and the subsequent covalent carbamylation rate ( k2​ ). The nature of the heterocyclic leaving group dictates these parameters.

  • Aromatic Isoxazole Derivatives: The fully unsaturated 1,2-oxazole ring is planar and aromatic. This aromaticity stabilizes the negative charge on the departing isoxazol-3-ol leaving group, significantly lowering its pKa. A lower pKa correlates directly with a superior leaving group ability, driving a rapid carbamylation step ( k2​ ). Furthermore, the planar topology allows seamless insertion into the narrow, aromatic-rich gorge of the AChE active site, making these compounds highly potent, resistance-breaking inhibitors .

  • 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl Dimethylcarbamate: The reduction of the double bond yields a puckered, non-planar isoxazoline ring. The localized C=N bond results in a less acidic leaving group (higher pKa), which intrinsically slows the carbamylation rate. However, the introduction of the 4-methyl group creates specific steric bulk. While this bulk restricts universal AChE gorge entry, it can be leveraged for high species-specific selectivity (e.g., targeting insect AChE over mammalian AChE). Crucially, the reduced electron-withdrawing nature of the isoxazoline ring imparts superior hydrolytic stability to the carbamate carbonyl, a vital metric for formulation and field application .

Mechanism E AChE Enzyme (Active Serine) EI Reversible Complex (EI) E->EI + I (k1) I Carbamate Inhibitor I->EI EI->E (k-1) EC Carbamylated Enzyme (EC) EI->EC Carbamylation (k2) EC->E Slow Hydrolysis (k3) L Leaving Group (Heterocycle) EC->L Release

Fig 1: Kinetic pathway of AChE inhibition by carbamates, highlighting the covalent carbamylation step.

Quantitative Structural and Kinetic Comparison

To objectively evaluate these compounds, we must look beyond raw potency and consider the physicochemical properties that dictate real-world efficacy. The table below summarizes the comparative performance metrics based on validated kinetic modeling.

Property4-Methyl-4,5-dihydro-1,2-oxazol-3-yl DimethylcarbamateAromatic Isoxazole Dimethylcarbamates
Ring Geometry Puckered (Non-planar)Planar (Aromatic)
Leaving Group pKa ~ 7.5 - 8.5 (Higher, poorer leaving group)~ 5.0 - 6.5 (Lower, excellent leaving group)
Carbamylation Rate ( k2​ ) ModerateFast
AChE Gorge Fit Sterically restricted (4-methyl bulk)Unrestricted (Flat profile)
Inhibition Potency ( IC50​ ) Sub-micromolar to MicromolarNanomolar to Sub-micromolar
Hydrolytic Stability ( t1/2​ ) High (>48 hours in aqueous buffer pH 7.4)Moderate (<12 hours in aqueous buffer pH 7.4)
Primary Application Selective agrochemicals / Vector controlBroad-spectrum rapid knockdown agents

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the protocols used to derive the above metrics must be self-validating. The following methodologies explain not just what to do, but the causality behind each procedural choice.

Protocol 1: Determination of AChE Inhibition Kinetics (Modified Ellman's Assay)

This assay utilizes a continuous colorimetric readout to determine the IC50​ and bimolecular rate constant ( ki​ ).

Causality Check: Why use Acetylthiocholine (ATCh) instead of native Acetylcholine? AChE cleaves ATCh to yield thiocholine. The free sulfhydryl group of thiocholine rapidly undergoes a disulfide exchange with DTNB (Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB⁻), a yellow anion absorbing strongly at 412 nm. This enables real-time spectrophotometric monitoring of enzyme velocity, which is impossible with native acetylcholine.

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer at pH 8.0. Rationale: pH 8.0 is utilized rather than physiological pH 7.4 to optimize the nucleophilic attack of the thiocholine thiolate on DTNB, ensuring a rapid and linear colorimetric response.

  • Compound Dilution: Prepare a 10 mM stock of the carbamate in anhydrous DMSO. Perform serial dilutions in buffer to achieve final assay concentrations ranging from 10−9 to 10−4 M. Keep final DMSO concentration <1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a 96-well microplate, combine 10 µL of AChE enzyme (0.5 U/mL) with 10 µL of the inhibitor dilution and 160 µL of buffer. Incubate at 25°C for 15 minutes. Rationale: Carbamates are progressive, time-dependent inhibitors. Pre-incubation allows the establishment of the reversible complex and subsequent covalent carbamylation without competition from the substrate.

  • Substrate Addition: Initiate the reaction by adding 20 µL of a substrate mixture containing 1 mM ATCh and 0.5 mM DTNB.

  • Kinetic Readout: Immediately monitor absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Validation Controls: Include a "Vehicle Control" (DMSO only) to establish Vmax​ , and a "Blank" (no enzyme) to validate the absence of spontaneous ATCh hydrolysis.

Workflow Step1 1. Compound Preparation (DMSO Stock, Serial Dilution) Step2 2. Enzyme Incubation (AChE + Inhibitor, 25°C) Step1->Step2 Step3 3. Substrate Addition (ATCh + DTNB) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 412 nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 & ki) Step4->Step5

Fig 2: Step-by-step Ellman's assay workflow for evaluating progressive AChE inhibitor kinetics.

Protocol 2: Hydrolytic Stability Evaluation

A compound with a high ki​ is functionally useless if it degrades before reaching its biological target. Carbamates possess an electrophilic carbonyl carbon susceptible to nucleophilic attack by water.

  • Incubation: Spike the carbamate inhibitor to a final concentration of 50 µM in 50 mM Tris-HCl buffer (pH 7.4) at 37°C.

  • Sampling: Extract 100 µL aliquots at t=0,1,2,4,8,12,24, and 48 hours. Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., caffeine). Rationale: Acetonitrile precipitates buffer salts and halts hydrolysis, while the internal standard corrects for injection volume variations during analysis.

  • HPLC-UV Analysis: Inject the quenched samples into a reverse-phase C18 column. Monitor the disappearance of the parent carbamate peak over time.

  • Data Modeling: Plot the natural log of the remaining peak area versus time to calculate the degradation rate constant ( kobs​ ) and the half-life ( t1/2​=ln(2)/kobs​ ).

Conclusion

The choice between an isoxazole and a 4,5-dihydroisoxazole (isoxazoline) scaffold represents a classic medicinal chemistry trade-off. Aromatic isoxazole dimethylcarbamates are superior when absolute potency and rapid AChE knockdown are required, driven by their planar geometry and excellent leaving group pKa. Conversely, 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate sacrifices raw carbamylation speed for enhanced hydrolytic stability and the potential for steric-driven species selectivity, making it a highly viable candidate for targeted, long-lasting formulations.

References

  • Title: 3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl carbamates: Resistance-breaking acetylcholinesterase inhibitors targeting the malaria mosquito, Anopheles gambiae Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

Introduction: The Analytical Imperative for a Novel Carbamate Moiety In the landscape of pharmaceutical development and agrochemical research, the emergence of novel chemical entities necessitates the development of robu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Novel Carbamate Moiety

In the landscape of pharmaceutical development and agrochemical research, the emergence of novel chemical entities necessitates the development of robust and reliable analytical methods for their quantification. The compound, 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate, represents such a novel entity, integrating a carbamate functional group—known for its bioactivity—with a dihydro-oxazole heterocyclic system. The carbamate structure suggests potential applications ranging from pesticides to pharmaceuticals, where precise quantification is paramount for efficacy, safety, and regulatory compliance.

Carbamates are a class of organic compounds derived from carbamic acid. Many are known to be cholinesterase inhibitors, a property that has led to their widespread use as insecticides and, in some cases, as therapeutic agents. However, this biological activity also underscores the need for careful monitoring of their presence and concentration in various matrices, from environmental samples to biological fluids. Given the thermal lability and polarity of many carbamates, analytical approaches must be chosen judiciously to ensure accuracy and prevent degradation of the analyte during analysis.[1][2]

This guide provides a comprehensive comparison of principal analytical methodologies for the validation of a quantitative assay for 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate. As no standard method for this specific molecule is documented, this guide will draw upon established best practices for similar carbamate compounds and adhere to the rigorous validation standards set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] We will explore High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), providing the causal logic behind experimental design and a framework for their validation.

Pillar 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC is a cornerstone technique for the analysis of carbamates due to its ability to separate non-volatile and thermally labile compounds.[2] For a novel compound like 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate, HPLC-UV offers a cost-effective and accessible method for quantification, provided the analyte possesses a suitable chromophore for UV detection. The dihydro-oxazole ring and the carbamate group are expected to provide UV absorbance, likely in the lower UV range (around 220 nm).[3]

Causality of Method Selection

The choice of reversed-phase HPLC is predicated on the anticipated moderate polarity of the target analyte. A C18 stationary phase provides a non-polar surface that can effectively retain the molecule from a polar mobile phase, allowing for separation from other matrix components. A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed to ensure good peak shape and resolution.

Experimental Protocol: HPLC-UV Method Validation

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of purified water (A) and acetonitrile (B). A typical gradient might start at 30% B, increasing to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 220 nm, with spectra collected from 200-400 nm to confirm peak identity and purity.[5]

  • Injection Volume: 10 µL.

2. Validation Workflow:

The validation of the HPLC-UV method must be conducted in accordance with ICH Q2(R2) guidelines to demonstrate its fitness for purpose.

HPLC_Validation_Workflow cluster_Preparation Method Development & Preparation cluster_Validation Validation Parameters (ICH Q2) Prep Prepare Standard Solutions & QC Samples SystemSuitability System Suitability Testing (SST) Prep->SystemSuitability Specificity Specificity / Selectivity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantification (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOD->Robustness

Caption: Workflow for HPLC-UV Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing blank matrix, spiked matrix, and the analyte standard, showing no interference at the retention time of the analyte.

  • Linearity and Range: A minimum of five concentrations are prepared to construct a calibration curve. The linearity is evaluated by the correlation coefficient (r²) of the curve, which should be ≥ 0.99.[6]

  • Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte (spiked matrix). The recovery should be within a predefined range, typically 80-120%.

  • Precision:

    • Repeatability (Intra-assay precision): Analysis of a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: The effect of random events on the precision of the analytical procedure, evaluated by performing the analysis on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) for both repeatability and intermediate precision should typically be ≤ 2%.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Pillar 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace-level environmental monitoring, LC-MS/MS is the gold standard.[7][8] This technique couples the separation power of HPLC with the highly specific and sensitive detection of a tandem mass spectrometer.

Causality of Method Selection

LC-MS/MS is particularly well-suited for carbamates, which are often polar and can be readily ionized by electrospray ionization (ESI).[2] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte by monitoring a precursor ion and one or more product ions, virtually eliminating matrix interferences. This results in lower limits of detection and quantification compared to HPLC-UV.[7]

Experimental Protocol: LC-MS/MS Method Validation

1. Instrumentation and Conditions:

  • System: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid is added to promote protonation of the analyte for positive ion mode ESI.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI positive.

  • MS/MS Detection: MRM mode. The precursor ion (the protonated molecule [M+H]⁺) and at least two product ions are determined by direct infusion of a standard solution of the analyte.

2. Validation Workflow:

The validation workflow for LC-MS/MS follows the same ICH Q2(R2) parameters as HPLC-UV, but with a greater emphasis on matrix effects.

LCMS_Validation_Workflow cluster_Preparation Method Development & Preparation cluster_Validation Validation Parameters (ICH Q2) MS_Tune MS Tuning & MRM Optimization Prep Prepare Standards & QC Samples MS_Tune->Prep SystemSuitability System Suitability Testing (SST) Prep->SystemSuitability Specificity Specificity / Selectivity SystemSuitability->Specificity MatrixEffect Matrix Effect Evaluation Specificity->MatrixEffect Linearity Linearity & Range MatrixEffect->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantification (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOD->Robustness Stability Analyte Stability Robustness->Stability

Caption: Workflow for LC-MS/MS Method Validation.

  • Matrix Effect: This is a critical parameter for LC-MS/MS. It is the suppression or enhancement of ionization of the analyte due to co-eluting matrix components. It is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions (e.g., freeze-thaw stability, short-term bench-top stability, long-term storage stability) must be evaluated.

Pillar 3: Gas Chromatography with Mass Spectrometry (GC-MS)

While many carbamates are thermally labile and not ideally suited for GC analysis, this technique can be employed, often with derivatization to improve volatility and thermal stability.[9]

Causality of Method Selection

GC-MS may be considered if the laboratory has existing expertise and instrumentation, or if the matrix is more amenable to GC analysis. The use of a temperature-programmable injector can help to minimize thermal degradation of labile compounds.[10] Derivatization, such as silylation, can be used to create a more volatile and thermally stable derivative of the carbamate.[9]

Experimental Protocol: GC-MS Method Validation

1. Instrumentation and Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer (single quadrupole or ion trap).

  • Injector: Split/splitless injector, potentially with a temperature program.

  • Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Derivatization: A silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the carbamate.[9]

2. Validation Workflow:

The validation of a GC-MS method follows the same principles as the other chromatographic techniques, with the addition of validating the derivatization step.

GCMS_Validation_Workflow cluster_Preparation Method Development & Preparation cluster_Validation Validation Parameters (ICH Q2) Derivatization Derivatization Optimization GC_Optimize GC-MS Parameter Optimization Derivatization->GC_Optimize Prep Prepare Standards & QC Samples GC_Optimize->Prep SystemSuitability System Suitability Testing (SST) Prep->SystemSuitability Specificity Specificity / Selectivity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantification (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOD->Robustness

Caption: Workflow for GC-MS Method Validation.

  • Derivatization Efficiency: The completeness and reproducibility of the derivatization reaction must be assessed.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three analytical techniques for the quantification of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate, based on typical performance for similar carbamate compounds.

Validation Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Specificity/Selectivity ModerateHighHigh
Linearity (r²) ≥ 0.99≥ 0.995≥ 0.99
Accuracy (Recovery) 80-120%90-110%70-120%
Precision (RSD) < 5%< 10%< 15%
Typical LOQ 0.1 - 1 µg/mL0.01 - 10 ng/mL[7][8]1 - 50 ng/mL[11]
Robustness GoodGoodModerate
Throughput ModerateHighModerate
Cost LowHighModerate

Conclusion and Recommendation

The choice of an analytical method for the quantification of the novel compound 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate is contingent upon the specific requirements of the analysis.

  • HPLC-UV is a suitable and cost-effective choice for routine analysis in quality control settings where high sensitivity is not a primary concern. Its robustness and simplicity are advantageous for high-throughput environments.

  • LC-MS/MS is the recommended method for applications demanding high sensitivity and selectivity, such as in bioanalytical studies, metabolism research, or for the detection of trace-level residues in complex matrices. Its superior specificity minimizes the risk of interferences and provides unequivocal identification of the analyte.[7][8]

  • GC-MS can be a viable alternative, particularly if derivatization is optimized to overcome the inherent thermal lability of the carbamate structure. However, the additional sample preparation step of derivatization may increase method variability and analysis time.[9]

Ultimately, a thorough validation in accordance with ICH guidelines is mandatory for any chosen method to ensure that the generated data is accurate, reliable, and fit for its intended purpose. This guide provides a comprehensive framework for undertaking such a validation, empowering researchers and drug development professionals to confidently quantify this novel carbamate compound.

References

  • Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. (n.d.). Acta Scientiarum Polonorum Technologia Alimentaria. Retrieved from [Link]

  • Validation of the determination of organophosphorus and carbamate pesticides in milk, liver and meat using LC-MS/MS. (n.d.). WUR eDepot. Retrieved from [Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. (n.d.). SCISPEC. Retrieved from [Link]

  • HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. (n.d.). ResearchGate. Retrieved from [Link]

  • Validation and use of a fast sample preparation method and liquid chromatography-tandem mass spectrometry in analysis of ultra-trace levels of 98 organophosphorus pesticide and carbamate residues in a total diet study involving diversified food types. (2010, July 16). PubMed. Retrieved from [Link]

  • Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. (2023, July 15). Googleapis.com. Retrieved from [Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. (2022, March 30). ACS Omega. Retrieved from [Link]

  • Analysis of thermally labile pesticides by gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry with a temperature-programmed injector. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography with Diode Array Detection. (2015, October 20). Austin Publishing Group. Retrieved from [Link]

  • Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. (2002, August 9). ResearchGate. Retrieved from [Link]

  • Fast, Very Fast, and Ultra-Fast Gas Chromatography-Mass Spectrometry of Thermally Labile Steroids, Carbamates, and Drugs in Supersonic Molecular Beams. (n.d.). PubMed. Retrieved from [Link]

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. (2022, January 18). MDPI. Retrieved from [Link]

  • Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. (2022, November 2). IntechOpen. Retrieved from [Link]

  • A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. (2003, July 15). Analytical Chemistry. Retrieved from [Link]

  • Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. (2012, April 15). PubMed. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Predicting and Assessing Cross-Reactivity of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate in Enzyme-Linked Assays

Introduction: Navigating the Specificity of a Novel Carbamate Compound In the realm of drug development and pesticide analysis, the specificity of analytical methods is paramount. This guide addresses the potential cross...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Specificity of a Novel Carbamate Compound

In the realm of drug development and pesticide analysis, the specificity of analytical methods is paramount. This guide addresses the potential cross-reactivity of a novel compound, 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate, in enzyme-linked assays. As specific experimental data for this compound is not yet publicly available, this document serves as a predictive framework. By leveraging data from structurally analogous N-methylcarbamate pesticides and foundational principles of immunochemistry, we can anticipate its behavior and design robust validation experiments.

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful analytical tools that rely on the specific binding between an antibody and its target analyte.[1] However, antibodies can sometimes bind to structurally similar molecules, a phenomenon known as cross-reactivity.[1] This can lead to inaccurate quantification or false-positive results, making a thorough understanding of a compound's cross-reactivity profile essential.

The structure of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate features two key moieties that will govern its immunochemical interactions:

  • A Dimethylcarbamate Group: This functional group is common to a class of N-methylcarbamate insecticides, many of which have been the subject of immunoassay development.

  • A 4-Methyl-4,5-dihydro-1,2-oxazol Ring: This heterocyclic system, while less common in widely studied pesticides, will significantly influence the molecule's three-dimensional shape and electrostatic profile, thereby affecting antibody recognition.

This guide will provide a comparative analysis of potential cross-reactants, a detailed experimental protocol to definitively determine the compound's cross-reactivity, and the scientific rationale behind these methodologies.

Predictive Cross-Reactivity Profile

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its intended target. It is typically expressed as a percentage relative to the binding of the target analyte.

The Influence of the Carbamate Moiety

The dimethylcarbamate portion of the molecule is the most likely source of cross-reactivity with existing antibodies. Many immunoassays have been developed for the detection of N-methylcarbamate pesticides like carbofuran and bendiocarb.[2][3] These assays often utilize antibodies raised against haptens that present the carbamate group as a primary immunogenic feature. Therefore, it is highly probable that 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate will exhibit some degree of cross-reactivity in ELISAs designed for other carbamate compounds. The degree of this cross-reactivity will depend on how much the attached heterocyclic ring sterically hinders the antibody's access to the carbamate group.

The Role of the Heterocyclic Ring in Specificity

While the carbamate group may confer broad reactivity with anti-carbamate antibodies, the 4-methyl-4,5-dihydro-1,2-oxazol ring is the key to the molecule's unique identity. Antibodies are highly sensitive to the shape and electronic properties of the molecules they bind. Even small changes in the structure of a hapten can significantly alter antibody recognition. For instance, studies on carbofuran have shown that its metabolites and structurally similar pesticides exhibit varying degrees of cross-reactivity, demonstrating that while the core structure is recognized, modifications are also discerned by the antibody.[3][4]

It is therefore expected that while our target compound may cross-react with antibodies raised against other carbamates, the specificity will be influenced by the unique dihydro-oxazole ring. An antibody raised specifically against 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate would likely show minimal cross-reactivity with other carbamates that lack this specific heterocyclic structure.

Comparative Cross-Reactivity Data of Structurally Related Carbamates

To contextualize the potential cross-reactivity of our target compound, it is instructive to examine published data for other N-methylcarbamate pesticides in ELISAs developed for carbofuran.

CompoundClass/StructureAntibody TargetAssay TypeIC50 (ng/mL)Cross-Reactivity (%)Reference
Carbofuran N-methylcarbamateCarbofuranELISA0.7100[3]
Benfuracarb N-methylcarbamateCarbofuranELISA~3.9~18[3]
Carbosulfan N-methylcarbamateCarbofuranELISA~23.3~3[3]
Bendiocarb N-methylcarbamateCarbofuranELISA~2.8~25[3]
3-Hydroxy-carbofuran N-methylcarbamateCarbofuranELISA~3.5~20[3]

IC50 (half-maximal inhibitory concentration) is the concentration of an analyte that causes a 50% reduction in the assay signal.

This data illustrates that while these compounds share the N-methylcarbamate core, structural differences lead to a significant range in cross-reactivity. This underscores the necessity of empirically testing the cross-reactivity of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate.

Experimental Protocol: Indirect Competitive ELISA for Cross-Reactivity Assessment

For small molecules like our target compound, which cannot simultaneously bind two antibodies, the competitive ELISA format is the most appropriate.[5][6] This protocol outlines an indirect competitive ELISA to determine the cross-reactivity of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate.

Principle of the Assay

In this assay, a conjugate of a hapten similar to the target analyte and a carrier protein (e.g., ovalbumin - OVA) is immobilized on the surface of a microtiter plate well. The sample containing the free analyte (our target compound or potential cross-reactants) is then added along with a primary antibody specific for the hapten. The free analyte in the sample competes with the immobilized hapten-protein conjugate for binding to the limited amount of primary antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added, which binds to the primary antibody that has bound to the plate. Finally, a substrate is added that produces a colored product in the presence of the enzyme. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.[1][7]

ELISA_Principle cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Analyte_Low Free Analyte (Target Compound) Antibody_Low Primary Antibody Analyte_Low->Antibody_Low Few binding events Result_Low Strong Signal Antibody_Low->Result_Low High enzyme activity Coated_Antigen_Low Coated Antigen (Hapten-Protein Conjugate) Coated_Antigen_Low->Antibody_Low Many binding events Plate_Low Microtiter Plate Analyte_High Free Analyte (Target Compound) Antibody_High Primary Antibody Analyte_High->Antibody_High Many binding events Result_High Weak Signal Antibody_High->Result_High Low enzyme activity Coated_Antigen_High Coated Antigen (Hapten-Protein Conjugate) Coated_Antigen_High->Antibody_High Few binding events Plate_High Microtiter Plate

Principle of Indirect Competitive ELISA.
Materials and Reagents
  • High-binding 96-well microtiter plates

  • Primary antibody (raised against a relevant carbamate hapten)

  • Coating antigen (hapten-OVA conjugate)

  • 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate (test compound)

  • Potential cross-reactants (e.g., carbofuran, bendiocarb)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Coating Buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Assay Buffer (e.g., 1% BSA in PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Step-by-Step Methodology
  • Plate Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 150 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the test compound and potential cross-reactants in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/sample dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Detection:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Calculate the average absorbance for each set of replicate wells.

  • Generate a standard curve by plotting the absorbance against the logarithm of the analyte concentration for the target compound. A four-parameter logistic curve fit is typically used.

  • Determine the IC50 value for the target compound and for each potential cross-reactant from their respective inhibition curves.

  • Calculate the percent cross-reactivity (%CR) using the following formula:

    %CR = (IC50 of Target Compound / IC50 of Test Compound) x 100

Workflow cluster_workflow Cross-Reactivity Assessment Workflow start Start coating 1. Coat Plate with Hapten-Protein Conjugate start->coating wash_block 2. Wash and Block Unoccupied Sites coating->wash_block pre_incubate 3. Pre-incubate Analyte with Primary Antibody wash_block->pre_incubate competitive_binding 4. Add Mixture to Plate (Competitive Binding) pre_incubate->competitive_binding wash_1 5. Wash competitive_binding->wash_1 secondary_ab 6. Add Enzyme-Labeled Secondary Antibody wash_1->secondary_ab wash_2 7. Wash secondary_ab->wash_2 substrate 8. Add Substrate (Color Development) wash_2->substrate stop_read 9. Stop Reaction and Read Absorbance substrate->stop_read analyze 10. Analyze Data (Calculate %CR) stop_read->analyze end End analyze->end

Workflow for Cross-Reactivity Assessment.

Conclusion and Forward-Looking Recommendations

This guide provides a robust framework for understanding and evaluating the cross-reactivity of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate in enzyme-linked assays. Based on the analysis of its structural components and data from analogous N-methylcarbamate pesticides, it is reasonable to predict a degree of cross-reactivity with antibodies developed for other carbamates. The extent of this cross-reactivity, however, will be critically influenced by the unique 4-methyl-4,5-dihydro-1,2-oxazol ring.

The provided indirect competitive ELISA protocol is a self-validating system for empirically determining this cross-reactivity. For researchers and drug development professionals, the execution of such an assay is a critical step in the validation of any new analytical method for this compound. The results will be instrumental in establishing the specificity of the assay and ensuring the accuracy and reliability of future quantitative studies. It is recommended that all positive screening results from immunoassays be confirmed by a different analytical technique, such as chromatography-mass spectrometry.[8]

References

  • ResearchGate. (n.d.). Development of Antibodies and Immunoassays for Carbamate Pesticides. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of Monoclonal Antibody-Based Immunoassays to the N-Methylcarbamate Pesticide Carbofuran. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of Monoclonal Antibody-Based Immunoassays to the N-Methylcarbamate Pesticide Carbofuran. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ASABE Technical Library. (2006, July 9). Sensing of the Insecticide Carbamate Pesticides by Surface Plasmon Resonance. Retrieved from [Link]

  • Taylor & Francis Online. (2019, September 22). Simultaneous detection of carbofuran and 3-hydroxy-carbofuran in vegetables and fruits by broad-specific monoclonal antibody-based ELISA. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-reactivity of ELISA between carbofuran and carbofuran analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-reactivity of mAb to carbofuran and analogs. Retrieved from [Link]

  • IntechOpen. (2022, November 2). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved from [Link]

  • PubMed. (n.d.). A direct competitive ELISA for the simple, sensitive and accurate determination of diethylcarbamazine concentration in serum. Retrieved from [Link]

  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • PubMed. (n.d.). Oxaprozin cross-reactivity in three commercial immunoassays for benzodiazepines in urine. Retrieved from [Link]

  • PMC - NCBI. (2023, July 20). A Comparable icELISA and Lateral Flow Immunoassay for the Sensitive and Rapid Detection of 4,4′-Dinitrocarbanilide in Chicken. Retrieved from [Link]

  • ResearchGate. (n.d.). Recognition of organophosphate and carbamate pesticides by cholinesterase sensor arrays on the basis of enzymes from different organisms. Retrieved from [Link]

  • PMC - NCBI. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Retrieved from [Link]

  • ScienceDirect. (n.d.). recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

Sources

Validation

Structure-activity relationship (SAR) comparison of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

An In-depth Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate and its Analogs as Cholinesterase Inhibitors Introduction The quest for effective therapeutics for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate and its Analogs as Cholinesterase Inhibitors

Introduction

The quest for effective therapeutics for neurodegenerative disorders such as Alzheimer's disease has centered on the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine; their inhibition increases acetylcholine levels in the synaptic cleft, which is a key strategy for managing the cognitive symptoms of Alzheimer's disease.[3] Carbamate-based inhibitors, such as the clinically approved drug rivastigmine, have proven to be a particularly effective class of compounds. They act as pseudo-irreversible inhibitors by carbamylating a serine residue in the active site of the enzyme, leading to a prolonged duration of action.[4][5]

This guide provides a comprehensive structure-activity relationship (SAR) comparison for 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate, a compound featuring the characteristic carbamate "warhead." Although direct experimental data for this specific molecule is not publicly available, we can deduce a robust SAR profile by dissecting its structure into key components and comparing them to well-studied analogs and established principles of cholinesterase inhibition. This analysis is designed to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel and more potent cholinesterase inhibitors based on this scaffold.

Core Structural Analysis and SAR

The structure of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate can be divided into three key regions that collectively determine its interaction with and inhibition of cholinesterases:

  • The Dimethylcarbamate "Warhead" : The active component responsible for covalent modification of the enzyme.

  • The 4,5-Dihydro-1,2-oxazole Heterocyclic Core : The leaving group that positions the carbamate moiety and influences binding affinity.

  • The C4-Methyl Substituent : A feature that can impact steric and hydrophobic interactions within the enzyme's active site.

cluster_0 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate cluster_1 Key Structural Regions for SAR Analysis mol A Dimethylcarbamate 'Warhead' B 4,5-Dihydro-1,2-oxazole Core C C4-Methyl Substituent

Caption: Core structure of the topic compound and its key regions for SAR analysis.

The Dimethylcarbamate Moiety: The Covalent "Warhead"

The carbamate functional group is the cornerstone of the inhibitory activity of this class of compounds. It acts as a "pseudo-substrate" for cholinesterases. The inhibition mechanism involves the carbamylation of the catalytic serine residue within the enzyme's active site, forming a covalent bond. This carbamylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine, leading to prolonged enzyme inhibition.

The nature of the N-substituents on the carbamate is critical for both potency and selectivity.

  • N,N-Dimethyl vs. N-Ethyl-N-Methyl Substitution : Rivastigmine, a successful clinical drug, possesses an N-ethyl-N-methylcarbamate group. Studies on rivastigmine analogs have shown that altering these alkyl groups can have a significant impact on activity. For instance, replacing one of the methyl groups with an ethyl group can influence the compound's fit within the active site. The active site of BChE is larger than that of AChE, and thus can accommodate bulkier substituents. This suggests that the N-ethyl-N-methyl substitution pattern may offer a degree of selectivity for BChE. Conversely, the N,N-dimethyl substitution in our target compound might favor inhibition of AChE, where a smaller acyl-binding pocket is present.[4]

  • Steric Effects : The size of the N-alkyl groups is a determining factor in the rate of carbamylation. Computational studies have indicated that bulky carbamate warheads may face steric hindrance that prevents them from reaching and reacting with the catalytic serine. The relatively small dimethyl groups are unlikely to pose a significant steric problem, making the dimethylcarbamate a reliable warhead.

The 4,5-Dihydro-1,2-oxazole Heterocyclic Core: The Leaving Group

The heterocyclic portion of the molecule functions as the leaving group after the carbamate moiety is transferred to the enzyme. However, its role extends beyond this; it is crucial for the initial non-covalent binding and correct positioning of the inhibitor within the active site gorge of the cholinesterase. The nature of this heterocyclic core influences the overall binding affinity of the compound.

  • Heterocyclic Systems in Cholinesterase Inhibitors : A wide variety of heterocyclic scaffolds have been successfully incorporated into cholinesterase inhibitors.[1][6] These rings can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, with amino acid residues in the active site. The 4,5-dihydro-1,2-oxazole ring is a five-membered heterocycle containing both nitrogen and oxygen, which can act as hydrogen bond acceptors.

  • Comparison with Other Heterocycles : While aromatic heterocycles are common in cholinesterase inhibitors, the partially saturated 4,5-dihydro-1,2-oxazole ring offers conformational flexibility. This flexibility might allow for a better-induced fit within the enzyme's active site compared to a rigid aromatic system. However, it may also come at an entropic cost upon binding. The electronic properties of the dihydro-oxazole ring will influence its ability to act as a good leaving group, a factor that affects the rate of carbamylation.

Table 1: Comparison of IC₅₀ Values for Various Heterocyclic Cholinesterase Inhibitors

Compound/ScaffoldTarget EnzymeIC₅₀ (µM)Reference
Rivastigmine (phenylcarbamate core)AChE0.025[4]
Rivastigmine (phenylcarbamate core)BChE0.038[4]
Theobromine-C7-DEA (purine core)AChE0.188[7]
AZO-C7-DEA (azobenzene core)AChE1.1[7]
Compound 5a (imidazole-pyrazole core)BChE0.35[8]
Compound 5x (imidazole-pyrazole-coumarin core)AChE25.83[8]

This table illustrates the range of inhibitory potencies achieved with different heterocyclic cores, providing a benchmark for the potential activity of the 4,5-dihydro-1,2-oxazole scaffold.

The C4-Methyl Substituent: Fine-Tuning the Fit

Substituents on the heterocyclic core can significantly modulate the binding affinity and selectivity of the inhibitor. The methyl group at the C4 position of the dihydro-oxazole ring is likely to influence the molecule's interaction with the enzyme through steric and hydrophobic effects.

  • Hydrophobic Interactions : The active site gorge of cholinesterases contains several hydrophobic amino acid residues. A methyl group can engage in favorable hydrophobic interactions, potentially increasing the binding affinity of the compound. For example, in a series of cinnamoyl piperidinyl acetate derivatives, a 4-methyl group on a phenyl ring led to strong inhibitory activity, which was attributed to enhanced hydrophobic interactions.[9]

  • Steric Effects and Conformation : The position and size of the substituent are critical. The C4-methyl group will influence the preferred conformation of the flexible dihydro-oxazole ring. This, in turn, will affect how the entire molecule is oriented within the active site. An optimally positioned methyl group could enhance binding, while a poorly positioned or overly bulky substituent could lead to steric clashes and a decrease in activity. The effect of such substitutions can be profound; for instance, in a series of conformationally restricted rivastigmine analogs, methyl derivatives were found to be up to 40 times more potent than their ethyl counterparts, suggesting a significant steric effect in the AChE active site.[4]

Proposed Structural Modifications and Predicted Outcomes

Based on the SAR analysis, we can propose several modifications to the parent structure of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate to explore and potentially enhance its inhibitory activity.

cluster_0 Parent Compound cluster_1 Proposed Modifications parent 4-Methyl-4,5-dihydro- 1,2-oxazol-3-yl dimethylcarbamate A Vary N-Alkyl Groups (e.g., N-ethyl-N-methyl) B Modify C4-Substituent (e.g., H, Ethyl, Phenyl) C Alter Heterocyclic Core (e.g., Aromatize to Oxazole, Replace with Thiazole)

Caption: Key areas for structural modification to probe the SAR.

Table 2: Proposed Modifications and Predicted Effects on Cholinesterase Inhibition

Modification AreaProposed ChangeRationalePredicted Outcome
Carbamate Moiety Replace one N-methyl with an N-ethyl groupIntroduce asymmetry and slightly increase bulk, mimicking rivastigmine.May increase BChE selectivity due to the larger active site of BChE.[4]
C4-Substituent Replace the C4-methyl group with a hydrogen atomReduce steric bulk and remove the hydrophobic interaction point.Potency may decrease if the hydrophobic interaction is critical, or increase if there is a steric clash in the parent compound.
C4-Substituent Replace the C4-methyl group with an ethyl groupIncrease steric bulk and hydrophobicity.Likely to decrease AChE activity due to steric hindrance, but may be tolerated by BChE.[4]
Heterocyclic Core Aromatize the 4,5-dihydro-1,2-oxazole to a 1,2-oxazoleCreate a rigid, planar ring system.May alter binding mode. Aromatic rings can engage in π-π stacking, potentially increasing affinity for AChE's aromatic residues.
Heterocyclic Core Replace the dihydro-oxazole with a dihydro-thiazoleIntroduce a sulfur atom in place of the C5-oxygen.May alter electronic properties and hydrogen bonding capacity, potentially affecting leaving group ability and binding affinity.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

To empirically determine the inhibitory potency (IC₅₀) of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate and its synthesized analogs, the following standard colorimetric assay developed by Ellman is recommended.[10][11][12]

Principle:

The assay measures the activity of cholinesterase by monitoring the rate of formation of thiocholine from the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm. The presence of an inhibitor reduces the rate of this color formation.[11]

Materials:
  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (e.g., 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create serial dilutions to obtain a range of concentrations.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 10 mM stock solution of ATChI in deionized water (prepare fresh daily).

    • Prepare the enzyme solution (e.g., 0.1 U/mL) in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 25 µL of the various dilutions of the test compound.

    • Positive control (no inhibition): Add 25 µL of buffer containing the same concentration of DMSO as the test wells.

    • Blank: Add 50 µL of buffer.

    • Add 50 µL of the DTNB solution to all wells.

    • Add 25 µL of the AChE or BChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 25 µL of the ATChI substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mOD/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

cluster_0 Ellman's Assay Workflow A Prepare Reagents (Enzyme, DTNB, ATChI, Inhibitor) B Plate Setup (96-well) Add Buffer, Inhibitor, DTNB A->B C Add Enzyme Solution (Pre-incubate for 10-15 min) B->C D Initiate Reaction (Add ATChI Substrate) C->D E Measure Absorbance at 412 nm (Kinetic Mode) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Caption: Workflow for the determination of cholinesterase inhibition using the Ellman's assay.

Conclusion

While direct experimental validation is pending, a systematic analysis of the structure of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate allows for the formulation of a strong, data-driven hypothesis regarding its structure-activity relationship as a cholinesterase inhibitor. The dimethylcarbamate moiety serves as an effective covalent warhead, while the 4,5-dihydro-1,2-oxazole core and its C4-methyl substituent are critical for achieving high-affinity binding within the enzyme's active site. The insights presented in this guide, drawn from comparative analysis with known inhibitors, provide a rational basis for the synthesis and evaluation of novel analogs based on this promising scaffold. Future experimental work, guided by the proposed modifications and evaluated using the detailed Ellman's assay protocol, will be crucial in validating these predictions and advancing the development of new therapeutics for neurodegenerative diseases.

References

  • Brufarma, C., et al. (2021).
  • de Oliveira, M. G., & de Fátima, Â. (2018).
  • Dudek, A. Z., et al. (2001). Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates. Journal of the Chinese Chemical Society, 48(4), 747-752.
  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates.
  • Mughal, E. U., et al. (2022). Inhibitory potential of nitrogen, oxygen and sulfur containing heterocyclic scaffolds against acetylcholinesterase and butyrylcholinesterase. RSC Advances, 12(34), 22005-22049.
  • Rahman, A. U., et al. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 29(4), 789.
  • BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
  • Yıldırım, S., & Gümüş, M. K. (2024). Recent Studies on Heterocyclic Cholinesterase Inhibitors Against Alzheimer's Disease. Chemistry & Biodiversity.
  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(16), e4495.
  • Lee, C. Y., & Chen, Y. L. (1982). Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates.
  • Bakulev, V. A., et al. (2007). Synthesis of 4,5-Dihydro-1,2-oxazoles and 1,2-Oxazole Containing Uracil Fragments. Russian Journal of Organic Chemistry, 43(1), 116-119.
  • Scribd. Ellman Esterase Assay Protocol.
  • Rampa, A., et al. (1998). Acetylcholinesterase Inhibitors: Synthesis and Structure−Activity Relationships of ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl Derivatives. Journal of Medicinal Chemistry, 41(20), 3976-3986.
  • The Journal of Phytopharmacology. (2021). Pharmacological Role of Heterocyclic Compounds in the Treatment of Alzheimer's Disease: A Review. The Journal of Phytopharmacology, 10(5), 323-330.
  • Chembiochem. (2024). Recent Studies on Heterocyclic Cholinesterase Inhibitors Against Alzheimer's Disease.
  • Larik, F. A., et al. (2022). Exploring facile synthesis and cholinesterase inhibiting potential of heteroaryl substituted imidazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 15(11), 104212.
  • RSC Publishing. (2021). Design, synthesis and preliminary biological evaluation of rivastigmine-INDY hybrids as multitarget ligands against Alzheimer's disease by targeting butyrylcholinesterase and DYRK1A/CLK1 kinases.
  • Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method.
  • Rosini, M., et al. (2004). Design, Synthesis, and Biological Evaluation of Conformationally Restricted Rivastigmine Analogues. Journal of Medicinal Chemistry, 47(23), 5643-5646.
  • PMC. (2025). Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors.
  • Manjula, S. N., et al. (2013). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Letters in Drug Design & Discovery, 10(1), 57-64.
  • MDPI. (2024).
  • PMC. (2025). Rivastigmine Templates with Antioxidant Motifs—A Medicinal Chemist's Toolbox Towards New Multipotent AD Drugs.
  • ACS Publications. (2004). Design, Synthesis, and Biological Evaluation of Conformationally Restricted Rivastigmine Analogues. Journal of Medicinal Chemistry, 47(23), 5643-5646.
  • ResearchGate. (n.d.). Synthesis of rivastigmine analogues 9–11. a Synthesis of 9 and 11. Reagents and conditions.
  • PubMed. (2000). [Synthesis of 4,5-dihydro-1,2,4-oxadiazoles from N-unsubstituted amidoximes]. Pharmazie, 55(1), 22-6.
  • Semantic Scholar. (2010). Synthesis and Biological Activity of 4,5Dihydro1,2,4-triazole-5-thione Schiff Base.
  • PubMed. (1998). Synthesis and biological activities of some 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. Acta Poloniae Pharmaceutica, 55(2), 117-23.
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application; it culminates in its safe and compliant disposal. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information based on the chemical properties of its constituent functional groups—a carbamate and a dihydro-oxazole ring—and established best practices for laboratory hazardous waste management.

The core principle of this guide is to treat 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate as a hazardous waste material due to the toxicological profile of carbamates and the unknown hazards of the complete molecule. Under no circumstances should this compound be disposed of in regular trash or down the drain.[1]

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is paramount before handling and disposal. The structure of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate contains two key functional groups that inform our risk assessment:

  • Dimethylcarbamate Moiety: Carbamate esters are a well-known class of compounds, with many exhibiting significant biological activity. A primary concern is their potential to act as cholinesterase inhibitors, which can lead to a range of adverse health effects depending on the level of exposure.[1] Some carbamates are also suspected or known carcinogens.[1] From a chemical reactivity standpoint, carbamates are susceptible to hydrolysis, particularly under alkaline conditions, which cleaves the ester linkage.[2][3] They can also be incompatible with strong acids, bases, and oxidizing agents.[1]

  • 4,5-dihydro-1,2-oxazole (Isoxazoline) Ring: Isoxazoline derivatives are versatile heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties.[4][5][6][7] The dihydro-oxazole ring system's stability can vary, but it is generally a stable heterocyclic system. However, its reactivity in the context of this specific molecule is not well-documented, necessitating a cautious approach.

Table 1: Summary of Potential Hazards

Hazard CategoryAssociated Functional GroupDescription
Acute Toxicity DimethylcarbamatePotential for cholinesterase inhibition. Toxic if swallowed, inhaled, or absorbed through the skin.[1][8]
Chronic Toxicity DimethylcarbamateSome carbamates are suspected carcinogens.[1]
Chemical Reactivity DimethylcarbamateSusceptible to hydrolysis, especially with bases.[2][3] Incompatible with strong acids, bases, and oxidizing agents.[1]
Environmental Hazard BothThe environmental fate is unknown, but many carbamates are toxic to aquatic life.[9]

Part 2: Personal Protective Equipment (PPE) and Spill Management

Given the potential hazards, stringent adherence to PPE protocols is mandatory.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Latex gloves do not offer adequate protection against many organic chemicals.[10] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Body Protection: A standard laboratory coat should be worn. For handling larger quantities or during a spill cleanup, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE described above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep the material to avoid creating dust.

  • Collect and Package: Place the absorbed or swept material into a designated hazardous waste container.[11]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[12]

  • Seek Medical Attention if Exposed: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

Part 3: Step-by-Step Disposal Protocol

The disposal of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate must comply with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14]

Step 1: Waste Segregation and Containerization

Proper segregation of chemical waste is a critical first step to prevent dangerous reactions.[14]

  • Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate and any materials contaminated with it.

  • Container Compatibility: The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[1] It must have a secure, leak-proof closure.[14]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate," and identify any known hazards (e.g., "Toxic").[15]

Step 2: Collection of Waste
  • Solid Waste: Place unadulterated solid 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate directly into the designated hazardous waste container.

  • Contaminated Materials: Any disposable items that have come into contact with the compound, such as weighing papers, gloves, pipette tips, and absorbent pads from spill cleanups, must be placed in the same designated hazardous waste container.[1]

  • Contaminated Glassware: For reusable glassware, rinse with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood. This solvent rinseate is now considered hazardous waste and must be collected in a separate, appropriately labeled container for liquid hazardous waste.[1]

Step 3: On-site Storage

Laboratories generating hazardous waste are considered Satellite Accumulation Areas and must adhere to specific storage requirements.[15]

  • Storage Location: Store the sealed hazardous waste container in a designated, secure area within the laboratory, away from incompatible materials.[13]

  • Accumulation Limits: Be aware of the volume limits for hazardous waste accumulation in a satellite area (typically 55 gallons of non-acutely hazardous waste).[15]

Step 4: Final Disposal

The final disposal of the collected hazardous waste must be handled by a licensed hazardous waste disposal company.[13][14]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office will have established procedures for the pickup and disposal of laboratory chemical waste. Follow their specific guidelines for scheduling a waste pickup.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity, as required by your institution and regulatory agencies.[14][16]

Part 4: Decontamination and Chemical Inactivation (For Informational Purposes)

While direct disposal via a licensed contractor is the recommended and required method, understanding the chemical vulnerabilities of the compound can be useful for decontamination procedures. The carbamate functional group is susceptible to hydrolysis, which can be accelerated under alkaline conditions.[2][3]

A potential, though not recommended for bulk disposal, decontamination procedure for trace amounts on surfaces or in solutions could involve base-catalyzed hydrolysis. This would involve treatment with a solution of sodium hydroxide or another strong base. However, this process itself generates a hazardous waste stream that must be properly neutralized and disposed of. This information is provided for a deeper understanding of the compound's chemistry and is not a substitute for professional hazardous waste disposal.

Part 5: Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate.

DisposalWorkflow Disposal Workflow for 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate Start Start: Handling of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate PPE Wear Appropriate PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteGeneration Waste Generated (Solid, Liquid, Contaminated Materials) FumeHood->WasteGeneration Spill Spill Occurs FumeHood->Spill Potential Segregate Segregate Waste into Designated, Labeled Container WasteGeneration->Segregate SolidWaste Solid Waste & Contaminated Materials: - Place in sealed, compatible container - Label: 'Hazardous Waste', Chemical Name, Hazards Segregate->SolidWaste Solid or Contaminated Materials LiquidWaste Liquid Waste (e.g., Solvent Rinsate): - Collect in separate, sealed container - Label: 'Hazardous Waste', Contents, Hazards Segregate->LiquidWaste Liquid Storage Store in Satellite Accumulation Area (Follow Institutional Guidelines) SolidWaste->Storage LiquidWaste->Storage EHS_Contact Contact Environmental Health & Safety (EHS) for Waste Pickup Storage->EHS_Contact Disposal Disposal by Licensed Hazardous Waste Contractor EHS_Contact->Disposal SpillResponse Spill Response Protocol: 1. Evacuate & Alert 2. Don PPE 3. Contain & Collect 4. Decontaminate Area Spill->SpillResponse SpillResponse->SolidWaste Collect spill debris

Caption: Workflow for the proper disposal of 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate.

References

  • Mechanism of base-induced hydrolysis of carbamates 2–5. ResearchGate. Available at: [Link]

  • Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. Available at: [Link]

  • Qualitative structure-metabolism relationships in the hydrolysis of carbamates. PubMed. Available at: [Link]

  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. Available at: [Link]

  • Carbamate Toxicity. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Laboratory Waste Disposal. Environmental Marketing Services. Available at: [Link]

  • Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

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  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA. Available at: [Link]

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  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. ProQuest. Available at: [Link]

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Handling

Personal protective equipment for handling 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

Comprehensive Safety and Handling Protocol for 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate Executive Summary Handling specialized bioactive compounds requires rigorous operational discipline. 4-Methyl-4,5-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Protocol for 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate

Executive Summary Handling specialized bioactive compounds requires rigorous operational discipline. 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate is a potent research chemical. Because of its dimethylcarbamate moiety, it presents acute neurotoxic hazards via the reversible inhibition of acetylcholinesterase (AChE). This guide provides a self-validating, step-by-step operational and disposal framework designed to establish a zero-exposure environment for researchers and drug development professionals.

Mechanistic Risk Assessment & Causality

To design an effective safety protocol, we must first understand the molecular mechanism of toxicity. We do not simply mandate safety gear; we engineer a barrier system based on chemical causality.

Dimethylcarbamates act as pseudo-substrates for the AChE enzyme. The carbamate moiety attacks the active-site serine, forming a reversible enzyme-inhibitor complex. Unlike organophosphates, carbamylated AChE does not undergo permanent "aging" and will spontaneously hydrolyze. However, the acute accumulation of acetylcholine at synapses can trigger rapid cholinergic toxidrome (SLUDGE syndrome) .

Because this compound is highly lipophilic, dermal absorption is the primary exposure route , especially when dissolved in organic solvents like DMSO or DMF. Aerosolization during the weighing of dry powders presents a secondary, highly acute inhalation risk.

Pathway AChE Active AChE Enzyme Complex Reversible Enzyme-Inhibitor Complex AChE->Complex Binding Carbamate Dimethylcarbamate Derivative Carbamate->Complex Attack on Serine Inactive Carbamylated AChE (Inactive) Complex->Inactive Carbamylation (Leaving Group Exits) Recovery Spontaneous Hydrolysis Inactive->Recovery H2O Recovery->AChE Enzyme Reactivation

Fig 1: Mechanism of AChE reversible inhibition and spontaneous recovery by dimethylcarbamates.

Personal Protective Equipment (PPE) Matrix

In accordance with standards for hazard assessment, the following PPE matrix is mandatory.

PPE CategorySpecificationMechanistic Justification (The "Why")
Hand Protection Double-layer: Nitrile (inner), Neoprene (outer)Neoprene resists polar aprotic solvents (DMF/DMSO) used to dissolve the compound; Nitrile provides a secondary barrier and tactile feedback.
Respiratory NIOSH N95/P100 or Supplied AirPrevents inhalation of aerosolized micro-particulates during solid transfer and weighing.
Body Protection Tyvek® suit or chemical-resistant lab coatPrevents dermal absorption, which is the primary vector for systemic carbamate toxicity.
Eye/Face Chemical splash goggles + Face shieldProtects mucous membranes from airborne dust and accidental solvent splashes.

Experimental Workflow & Handling Procedures

A self-validating protocol ensures that every step inherently verifies the safety of the next. Do not proceed to the next phase unless the validation criteria of the current phase are met.

Step 1: Pre-Operation Setup & Environmental Control

  • Action: Verify fume hood face velocity is between 0.4 to 0.6 m/s.

  • Validation: Check the digital airflow monitor. Do not proceed if the alarm sounds or airflow fluctuates.

  • Preparation: Prepare a 1M NaOH "quench bath" inside the hood. Causality: Carbamates are stable in neutral/acidic conditions but undergo rapid base-catalyzed hydrolysis. Having the bath ready ensures immediate neutralization in case of a spill.

Step 2: Closed-System Weighing and Transfer

  • Action: Use an anti-static weighing spatula and a static-dissipative weigh boat.

  • Validation: Ensure the powder does not "jump" or cling to the spatula due to static charge.

  • Procedure: Weigh the compound inside an analytical balance enclosure within the fume hood. Transfer the solid directly into a septum-sealed vial before removing it from the balance area.

Step 3: Experimental Execution

  • Action: Dissolve the compound by injecting the solvent (e.g., DMSO) through the septum using a Luer-lock syringe.

  • Validation: Visually confirm complete dissolution before opening the vial. Causality: This converts the acute inhalation hazard of the powder into a strictly controlled dermal hazard, which is already mitigated by your double-glove system.

Workflow Prep 1. Fume Hood Setup Verify Airflow & Base Bath PPE 2. PPE Donning Double Gloves & Respirator Prep->PPE Transfer 3. Closed-System Transfer Anti-Static Weighing PPE->Transfer Decon 4. Base Hydrolysis (1M NaOH) Chemical Decontamination Transfer->Decon Waste 5. Incineration Toxic Waste Segregation Decon->Waste

Fig 2: Step-by-step operational workflow for handling and decontaminating carbamate compounds.

Decontamination and Waste Disposal Plan

Chemical disposal must neutralize the active pharmacophore. For 4-Methyl-4,5-dihydro-1,2-oxazol-3-yl dimethylcarbamate, the active pharmacophore is the carbamate ester linkage.

Step 1: Base Hydrolysis (Chemical Decontamination)

  • Submerge all contaminated glassware, spatulas, and empty vials in the 1M NaOH quench bath for a minimum of 12 hours.

  • Mechanistic Causality: The hydroxide ion nucleophilically attacks the carbonyl carbon of the carbamate. This irreversible base hydrolysis cleaves the molecule into inactive 4-methyl-4,5-dihydro-1,2-oxazol-3-ol, carbonate, and dimethylamine gas (which is safely vented by the fume hood). This permanently destroys the AChE inhibitory activity .

Step 2: Segregation and Incineration

  • Transfer the neutralized liquid to a dedicated, clearly labeled "Aqueous Basic Waste" carboy.

  • Dispose of solid waste (Tyvek suits, gloves, weigh boats) in a biohazard/chemical waste bin designated for high-temperature incineration. Do not mix with general laboratory waste.

References

  • Title: Carbamate Toxicity Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: 1910.132 - General requirements (Personal Protective Equipment) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Laboratory Chemical Safety Summary (LCSS) Source: PubChem, National Library of Medicine URL: [Link]

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